1-HEPTEN-4-YNE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-1-en-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAOTVQVMJKVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504744 | |
| Record name | Hept-1-en-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-78-3 | |
| Record name | 1-Hepten-4-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-1-en-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Hepten-4-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis of 1-hepten-4-yne, a valuable enyne building block in organic synthesis. The primary and most chemically sound method for its preparation involves the alkylation of a terminal alkyne, specifically 1-butyne, with an allyl halide. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: Alkylation of 1-Butyne
The synthesis of this compound is efficiently achieved through a two-step, one-pot reaction. The process begins with the deprotonation of 1-butyne using a strong base, followed by the alkylation of the resulting acetylide anion with allyl bromide. The most common and effective base for this transformation is sodium amide in liquid ammonia.
The overall reaction scheme is as follows:
This method is favored due to the high acidity of the terminal alkyne proton (pKa ≈ 25), which allows for nearly quantitative deprotonation by sodium amide. The subsequent SN2 reaction with allyl bromide proceeds efficiently to form the desired carbon-carbon bond.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | 1-Butyne |
| Starting Material 2 | Allyl Bromide |
| Base | Sodium Amide (NaNH2) |
| Solvent | Liquid Ammonia |
| Reaction Temperature | -33 °C (boiling point of ammonia) |
| Theoretical Yield | Based on limiting reagent |
| Reported Yield | 60-70% (typical for similar alkylations) |
| Purification Method | Fractional Distillation |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the alkylation of terminal alkynes.
Materials:
-
1-Butyne (condensed gas)
-
Allyl bromide
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Dry ice/acetone condenser
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer. The apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Formation of Sodium Butynide:
-
Approximately 250 mL of liquid ammonia is condensed into the reaction flask at -78 °C.
-
A catalytic amount of ferric nitrate is added to the liquid ammonia.
-
0.22 mol of sodium metal is added in small pieces to the vigorously stirred ammonia until a persistent blue color is observed.
-
The blue color is discharged by the addition of small pieces of sodium, and the solution turns gray, indicating the formation of sodium amide.
-
0.2 mol of 1-butyne is slowly bubbled through the solution. The formation of the sodium butynide salt is typically indicated by a color change.
-
-
Alkylation Reaction:
-
0.2 mol of allyl bromide is added dropwise to the stirred suspension of sodium butynide in liquid ammonia. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours, allowing the ammonia to reflux.
-
-
Workup:
-
After the reaction is complete, the liquid ammonia is allowed to evaporate.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium amide.
-
Water is added to dissolve the inorganic salts, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation to yield the pure product.
-
Mandatory Visualization
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
An In-depth Technical Guide to 1-Hepten-4-yne (CAS: 19781-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-hepten-4-yne, a versatile enyne building block in organic synthesis. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide focuses on its fundamental properties, general reactivity, and its notable application as a key intermediate in the synthesis of the antifungal drug Terbinafine.
Core Properties of this compound
This compound is a hydrocarbon featuring both a double bond and a triple bond within its seven-carbon chain. This unique structural arrangement of unsaturation makes it a reactive and valuable synthon for the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19781-78-3 | N/A |
| Molecular Formula | C₇H₁₀ | N/A |
| Molecular Weight | 94.15 g/mol | N/A |
| Boiling Point | 106 °C (at 730 mmHg) | [1] |
| Density | 0.766 g/cm³ | [1] |
| Synonyms | Hept-1-en-4-yne | [1] |
Chemical Reactivity and Synthetic Applications
The chemical behavior of this compound is dictated by the presence of the terminal alkene and the internal alkyne functionalities. These groups can undergo a variety of chemical transformations, often with the potential for regioselective and stereoselective control.
General Reactivity:
-
Oxidation: The double and triple bonds are susceptible to oxidation, which can lead to the formation of various oxygenated products such as epoxides, diols, or cleavage products depending on the reagents and reaction conditions.
-
Reduction: Catalytic hydrogenation can selectively reduce the alkyne to an alkene (often with Z-selectivity using specific catalysts like Lindlar's catalyst) or a saturated alkane. The terminal alkene can also be hydrogenated.
-
Substitution Reactions: The allylic and propargylic positions can be sites for radical or nucleophilic substitution reactions.
-
Addition Reactions: The double and triple bonds readily undergo addition reactions with electrophiles such as halogens and hydrohalic acids.
The most prominent application of a derivative of this compound is in the pharmaceutical industry as a key precursor for the synthesis of Terbinafine, a widely used antifungal agent.
Role in Terbinafine Synthesis
A chlorinated derivative of this compound, specifically (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, serves as a crucial electrophile in the synthesis of Terbinafine. The following workflow outlines the general synthetic strategy described in various patents.
Caption: General workflow for the synthesis of Terbinafine.
Experimental Protocol: Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne
The following is a generalized procedure based on information from patent literature. Specific conditions and reagents may vary.
Materials:
-
Trans-1,3-dichloropropene
-
Tert-butylacetylene
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
An organic amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
A reaction vessel is charged with the palladium catalyst, copper(I) iodide, the organic amine, and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Trans-1,3-dichloropropene is added to the stirred reaction mixture.
-
Tert-butylacetylene is then added dropwise to the mixture, maintaining a controlled temperature.
-
The reaction is stirred at a specified temperature for a period sufficient to ensure complete conversion, typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by quenching with water or a dilute aqueous acid.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation to afford the pure (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.
Caption: Experimental workflow for intermediate synthesis.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block in organic synthesis. Its utility is most prominently demonstrated in the industrial synthesis of the antifungal agent Terbinafine, where a chlorinated derivative plays a pivotal role. While detailed experimental and spectroscopic data for the parent compound are scarce in the public domain, its general reactivity as an enyne allows for a wide range of synthetic transformations. Further research into the properties and applications of this compound could unveil new synthetic pathways and applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 1-Hepten-4-yne: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-4-yne is a versatile enyne, a class of organic compounds characterized by the presence of both a double and a triple carbon-carbon bond. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It includes a detailed experimental protocol for its synthesis, a summary of its spectroscopic data, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, with the chemical formula C₇H₁₀, is a structurally interesting molecule that serves as a valuable building block in organic synthesis.[1][2] Its unique arrangement of a terminal double bond and an internal triple bond allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. While not a naturally occurring compound, its synthesis and properties have been a subject of academic interest. In recent years, compounds containing the enyne motif have garnered attention for their potential biological activities, including neuroprotective effects, suggesting that this compound and its derivatives could be explored for therapeutic applications.
Discovery and History
The first documented synthesis of this compound appears in a 1962 paper by M. Winter and F. Gautschi published in Helvetica Chimica Acta. This work was part of a broader investigation into the relationship between odor and chemical constitution, specifically focusing on the synthesis of cis- and trans-3-hexenal. The synthesis of this compound was a step in a multi-step reaction sequence. The foundational method for creating the enyne structure involves the alkylation of an acetylide with an allyl halide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [1][2] |
| CAS Number | 19781-78-3 | [1] |
| Boiling Point | 106 °C (at 730 mmHg) | |
| Density | 0.766 g/cm³ | |
| Canonical SMILES | CCC#CCC=C |
Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of an acetylide derived from 1-butyne with allyl bromide. This method is a variation of the general synthesis of enynes from alkynes and allyl halides.
Experimental Protocol
This protocol is based on the general principles of acetylide alkylation.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂) or a suitable strong base
-
Liquid ammonia (optional, as solvent)
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet, a solution of sodium amide in liquid ammonia is prepared. Alternatively, a suspension of sodium amide in an anhydrous ether can be used.
-
The flask is cooled in a dry ice/acetone bath.
-
1-Butyne is condensed into the flask or added slowly as a solution in the reaction solvent. The mixture is stirred for a period to ensure the complete formation of the butynide anion.
-
A solution of allyl bromide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the butynide solution at a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is based on standard spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal double bond, the allylic and propargylic protons, and the terminal methyl group. The approximate chemical shifts (δ) in ppm relative to TMS are: * Vinyl protons: 4.9-5.9 ppm (complex multiplet) * Allylic/Propargylic protons: ~2.1-2.3 ppm (multiplet) * Ethyl protons (CH₂): ~2.1 ppm (quartet) * Ethyl protons (CH₃): ~1.1 ppm (triplet) |
| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. Expected chemical shift ranges are: * Alkene carbons: 114-140 ppm * Alkyne carbons: 70-90 ppm * Alkyl carbons: 10-35 ppm |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by the following absorption bands: * ≡C-H stretch (for terminal alkynes, not present here) * C≡C stretch (internal alkyne): ~2100-2260 cm⁻¹ * =C-H stretch: ~3010-3095 cm⁻¹ * C=C stretch: ~1640-1680 cm⁻¹ * C-H stretch (alkyl): ~2850-2960 cm⁻¹ |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern will be influenced by the presence of the double and triple bonds, with common fragmentation pathways including allylic and propargylic cleavage. |
Applications in Drug Development
While specific applications of this compound in drug development are not yet established, the enyne moiety is of significant interest in medicinal chemistry. Enyne-containing compounds have been investigated for a range of biological activities, including as potential anticancer and anti-inflammatory agents.[3] Some studies have suggested that certain enyne derivatives may possess neuroprotective properties. The structural rigidity and unique electronic properties of the enyne group make it an attractive scaffold for the design of novel therapeutic agents.
Potential Signaling Pathway Involvement
The neuroprotective effects of some compounds are mediated through the activation of signaling pathways that promote cell survival and inhibit apoptosis. While the direct interaction of this compound with specific neuronal signaling pathways has not been elucidated, a hypothetical mechanism could involve the modulation of pathways known to be involved in neuronal health, such as the PI3K/Akt or MAPK/ERK pathways. Further research is needed to explore these possibilities.
Caption: Hypothetical neuroprotective signaling pathway.
Conclusion
This compound is a readily accessible enyne with a rich potential for applications in organic synthesis. Its discovery is rooted in foundational studies of structure-activity relationships. The synthetic protocol provided herein offers a clear pathway for its preparation in a laboratory setting. While its direct applications in drug development are still in a nascent stage of exploration, the broader interest in the biological activities of enyne-containing molecules suggests that this compound and its derivatives may prove to be valuable scaffolds for the design of future therapeutic agents. Further research into its biological effects and the elucidation of its interactions with specific cellular targets are warranted.
References
An In-depth Technical Guide to 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-hepten-4-yne, a versatile enyne compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly within the realm of drug discovery.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 19781-78-3[1][2][3][4] |
| Molecular Formula | C₇H₁₀[1][2][3][4] |
| Molecular Weight | 94.15 g/mol [4] |
| Boiling Point | 106 °C (at 730 mmHg)[4] |
| Density | 0.766 g/cm³[4] |
| Canonical SMILES | CCC#CCC=C[2] |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Signal |
| Infrared (IR) Spectroscopy | C≡C stretch: 2120 cm⁻¹[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | δ 5.2 (alkene), δ 2.3 (alkyne)[1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: 95.1543[1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the alkylation of a propynyl anion with an allyl halide.[2] A detailed experimental protocol based on established organometallic procedures is provided below.
Synthesis of this compound from Propyne and Allyl Bromide
This synthesis is a two-step process involving the formation of a propynyl lithium reagent followed by its reaction with allyl bromide.
Step 1: Formation of Propynyllithium
-
Materials:
-
Propyne (condensed)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.
-
Anhydrous THF is added to the flask via cannula.
-
Condensed propyne is carefully transferred to the reaction flask.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for an additional hour at -78 °C to ensure complete formation of propynyllithium.
-
Step 2: Alkylation with Allyl Bromide
-
Materials:
-
Propynyllithium solution from Step 1
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Allyl bromide (1.0 equivalent) is added dropwise to the propynyllithium solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
-
Chemical Reactivity and Potential Applications
This compound's structure, containing both an alkene and an alkyne, makes it a versatile building block in organic synthesis.[1]
Key Reactions
-
Hydrogenation: The double and triple bonds can be selectively or fully reduced to yield the corresponding alkene, alkane, or diene.[1]
-
Substitution Reactions: The terminal alkyne proton can be deprotonated to form an acetylide, which can then act as a nucleophile in various substitution reactions.[1]
-
Addition Reactions: The double and triple bonds can undergo various addition reactions, such as halogenation and hydrohalogenation.
-
Cycloaddition Reactions: Enynes are known to participate in a variety of cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems, many of which are relevant in medicinal chemistry.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, the enyne motif is a valuable pharmacophore found in numerous biologically active compounds. The unique geometry and reactivity of the enyne functionality can be exploited to design novel therapeutic agents.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and potential reaction pathways of this compound, the following diagrams are provided in the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Potential reaction pathways of this compound.
References
A Technical Guide to the Spectroscopic Characterization of 1-hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hepten-4-yne (CAS No: 19781-78-3) is an organic compound with the molecular formula C₇H₁₀.[1] Its structure, featuring both a terminal alkene and an internal alkyne, makes it a molecule of interest in synthetic organic chemistry. This guide provides a summary of the predicted spectroscopic data for this compound, along with typical experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of comprehensive, publicly available experimental spectra, this guide is based on established spectroscopic principles and data prediction.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 (a, b) | ~5.0 - 5.2 | ddt (d, d, t) | 2H | Jtrans ≈ 17 Hz, Jcis ≈ 10 Hz, Jallyl ≈ 2 Hz |
| H-2 | ~5.7 - 5.9 | m | 1H | - |
| H-3 | ~2.9 - 3.1 | m | 2H | - |
| H-6 | ~2.1 - 2.3 | qt | 2H | Jvicinal ≈ 7.5 Hz, Jpropargyl ≈ 2.5 Hz |
| H-7 | ~1.1 - 1.2 | t | 3H | Jvicinal ≈ 7.5 Hz |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~115 |
| C-2 | ~135 |
| C-3 | ~20 |
| C-4 | ~80 |
| C-5 | ~80 |
| C-6 | ~13 |
| C-7 | ~14 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | =C-H | Alkene C-H stretch (sharp, medium) |
| ~3080 | =C-H | Alkene C-H stretch |
| ~2970, ~2880 | C-H | Alkyl C-H stretch |
| ~2250 | C≡C | Internal alkyne C-C stretch (weak) |
| ~1640 | C=C | Alkene C=C stretch |
| ~1415, ~915 | =C-H | Alkene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Description |
| 94 | [C₇H₁₀]⁺ | Molecular Ion (M⁺) |
| 79 | [C₆H₇]⁺ | Loss of methyl group (∙CH₃) |
| 67 | [C₅H₇]⁺ | Allylic cleavage, loss of ethyl radical (∙C₂H₅) |
| 65 | [C₅H₅]⁺ | Propargylic cleavage, loss of ethyl radical (∙C₂H₅) |
| 53 | [C₄H₅]⁺ | Loss of propargyl radical (∙C₃H₃) |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Experimental Protocols
The following are typical experimental protocols for obtaining spectroscopic data for a liquid, volatile organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.[3][4] This involves irradiating the sample with a broad range of proton frequencies to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom.[3][4]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[5]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Sample
-
Sample Preparation : For an ATR-FTIR spectrometer, place a single drop of neat (undiluted) this compound directly onto the ATR crystal.[6] Alternatively, for a transmission experiment, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).[7]
-
Background Spectrum : Before running the sample, acquire a background spectrum of the empty instrument (or clean salt plates) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals from the sample spectrum.[6]
-
Sample Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands (peaks) and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) with Gas Chromatography (GC) Inlet
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the compound from any impurities.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Spectrum : A detector records the abundance of each ion at a specific m/z, generating a mass spectrum which is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[9][10]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C7H10 | CID 12623293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Reactivity and Stability of 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-4-yne, a versatile enyne with the molecular formula C7H10, is a valuable building block in organic synthesis.[1] Its unique structure, featuring both a terminal double bond and an internal triple bond, imparts a distinct reactivity profile, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms to facilitate a deeper understanding for researchers in drug development and synthetic chemistry.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular weight of 94.15 g/mol . Its structure consists of a seven-carbon chain with a double bond at the C1 position and a triple bond at the C4 position.
| Property | Value |
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | Hept-1-en-4-yne |
| CAS Number | 19781-78-3 |
Stability
Enynes, particularly those that are conjugated, exhibit enhanced stability due to the delocalization of π-electrons. Although this compound is not a conjugated system, the proximity of the double and triple bonds influences its electronic properties and reactivity.
Bond Dissociation Energies (BDEs)
The C-H bonds at the allylic (C3) and propargylic (C6) positions are weaker than typical alkane C-H bonds, making these sites susceptible to radical abstraction.
| Bond | Type | Representative BDE (kcal/mol) |
| C3-H | Allylic | ~87-89 |
| C6-H | Propargylic | ~85-88 |
| C-H (vinyl) | sp2 | ~110 |
| C-H (alkyl) | sp3 | ~98-100 |
Note: These are representative values for similar structural motifs. Specific BDEs for this compound may vary.
Reactivity
The dual functionality of this compound allows for a rich and diverse range of chemical transformations. The alkene and alkyne moieties can react selectively or simultaneously, depending on the reaction conditions and reagents.
Oxidation
Oxidative cleavage of the double or triple bond can be achieved using various oxidizing agents.
Experimental Protocol: Ozonolysis of this compound
This procedure describes the oxidative cleavage of the double bond in this compound to yield formaldehyde and 2-hexynal.
Materials:
-
This compound (1.0 g, 10.6 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (50 mL)
-
Ozone (O3)
-
Triphenylphosphine (PPh3) (3.0 g, 11.4 mmol)
-
Nitrogen gas (N2)
Procedure:
-
Dissolve this compound in anhydrous CH2Cl2 in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. Monitor the reaction by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.
-
Add triphenylphosphine to the solution at -78 °C and allow the mixture to warm to room temperature slowly.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to isolate the aldehyde products.
Logical Relationship of Ozonolysis
Caption: Ozonolysis of this compound proceeds via a molozonide and ozonide intermediate.
Reduction
Selective hydrogenation of the alkyne or alkene moiety can be achieved by choosing appropriate catalysts and reaction conditions.
Experimental Protocol: Selective Hydrogenation of this compound to (Z)-1,4-Heptadiene
This protocol describes the partial hydrogenation of the triple bond to a cis-double bond using Lindlar's catalyst.
Materials:
-
This compound (1.0 g, 10.6 mmol)
-
Lindlar's catalyst (100 mg)
-
Hexane (50 mL)
-
Quinoline (2 drops)
-
Hydrogen gas (H2)
Procedure:
-
In a round-bottom flask, dissolve this compound in hexane.
-
Add Lindlar's catalyst and quinoline to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.
Signaling Pathway of Catalytic Hydrogenation
Caption: Catalytic hydrogenation involves adsorption of reactants onto the catalyst surface.
Enyne Metathesis
Enyne metathesis is a powerful reaction for the formation of conjugated dienes. In the presence of a ruthenium catalyst, this compound can undergo a cross-metathesis reaction with ethylene to yield 1,4-nonadiene.
Experimental Protocol: Cross-Enyne Metathesis of this compound with Ethylene
Materials:
-
This compound (0.5 g, 5.3 mmol)
-
Grubbs' second-generation catalyst (e.g., [RuCl2(PCy3)2(=CHPh)]) (5 mol%)
-
Dichloromethane (CH2Cl2), anhydrous (50 mL)
-
Ethylene gas
Procedure:
-
Dissolve this compound and the Grubbs' catalyst in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.
-
Bubble ethylene gas through the solution for 15 minutes.
-
Stir the reaction mixture at room temperature under an ethylene atmosphere.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Experimental Workflow for Enyne Metathesis
References
An In-depth Technical Guide to the Structural Isomers of 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 1-hepten-4-yne, molecules with the chemical formula C₇H₁₀. This class of compounds, characterized by the presence of both a double and a triple carbon-carbon bond, holds significant potential in organic synthesis and drug discovery due to their versatile reactivity. This document details their structural diversity, physicochemical properties, experimental protocols for their synthesis, and a key reaction mechanism.
Structural Isomers of this compound
The molecular formula C₇H₁₀ gives rise to a variety of structural isomers, primarily differing in the positions of the double and triple bonds and the branching of the carbon chain. A systematic nomenclature of these isomers is crucial for unambiguous identification. Below is a comprehensive list of the acyclic structural isomers of heptenyne.
Table 1: Acyclic Structural Isomers of C₇H₁₀ Enynes
| IUPAC Name | Structure |
| 1-Hepten-3-yne | CH₂=CHC≡CCH₂CH₂CH₃ |
| This compound | CH₂=CHCH₂C≡CCH₂CH₃ |
| 1-Hepten-5-yne | CH₂=CHCH₂CH₂C≡CCH₃ |
| 1-Hepten-6-yne | CH₂=CHCH₂CH₂CH₂C≡CH |
| 2-Hepten-4-yne | CH₃CH=CHC≡CCH₂CH₃ |
| (E)-2-Hepten-4-yne | trans-CH₃CH=CHC≡CCH₂CH₃ |
| (Z)-2-Hepten-4-yne | cis-CH₃CH=CHC≡CCH₂CH₃ |
| 2-Hepten-5-yne | CH₃CH=CHCH₂C≡CCH₃ |
| (E)-2-Hepten-5-yne | trans-CH₃CH=CHCH₂C≡CCH₃ |
| (Z)-2-Hepten-5-yne | cis-CH₃CH=CHCH₂C≡CCH₃ |
| 3-Hepten-1-yne | CH₃CH₂CH=CHC≡CCH₃ |
| (E)-3-Hepten-1-yne | trans-CH₃CH₂CH=CHC≡CCH₃ |
| (Z)-3-Hepten-1-yne | cis-CH₃CH₂CH=CHC≡CCH₃ |
| 3-Hepten-5-yne | CH₃CH=CHC≡CCH₂CH₃ |
| (E)-3-Hepten-5-yne | trans-CH₃CH=CHC≡CCH₂CH₃ |
| (Z)-3-Hepten-5-yne | cis-CH₃CH=CHC≡CCH₂CH₃ |
| 4-Hepten-1-yne | CH₃CH₂C≡CCH=CHCH₃ |
| (E)-4-Hepten-1-yne | trans-CH₃CH₂C≡CCH=CHCH₃ |
| (Z)-4-Hepten-1-yne | cis-CH₃CH₂C≡CCH=CHCH₃ |
| 4-Hepten-2-yne | CH₃CH₂C≡CCH(CH₃)C≡CH |
| 5-Hepten-1-yne | CH₃C≡CCH₂CH=CHCH₃ |
| (E)-5-Hepten-1-yne | trans-CH₃C≡CCH₂CH=CHCH₃ |
| (Z)-5-Hepten-1-yne | cis-CH₃C≡CCH₂CH=CHCH₃ |
| 5-Hepten-2-yne | CH₃C≡CCH(CH₃)CH=CH₂ |
| 6-Hepten-1-yne | HC≡CCH₂CH₂CH=CHCH₃ |
| (E)-6-Hepten-1-yne | trans-HC≡CCH₂CH₂CH=CHCH₃ |
| (Z)-6-Hepten-1-yne | cis-HC≡CCH₂CH₂CH=CHCH₃ |
| 6-Hepten-2-yne | HC≡CCH(CH₃)CH₂CH=CH₂ |
| 3-Methyl-1-hexen-4-yne | CH₂=C(CH₃)C≡CCH₂CH₃ |
| 4-Methyl-1-hexen-4-yne | CH₂=CHC(CH₃)=C=CHCH₃ |
| 5-Methyl-1-hexen-3-yne | CH₂=CHC≡CCH(CH₃)CH₃ |
| 5-Methyl-1-hexen-4-yne | CH₂=CHC(CH₃)=C=CHCH₃ |
| 2-Methyl-2-hexen-4-yne | CH₃C(CH₃)=CHC≡CCH₃ |
| 3-Methyl-3-hexen-1-yne | CH₃CH₂C(CH₃)=CHC≡CH |
| 4-Methyl-3-hexen-1-yne | CH₃CH=C(CH₃)C≡CCH₃ |
| 5-Methyl-3-hexen-1-yne | (CH₃)₂CHCH=CHC≡CH |
| 2,2-Dimethyl-3-penten-1-yne | (CH₃)₂C=CHC≡CH |
| 3,3-Dimethyl-1-penten-4-yne | CH₂=C(CH₃)C(CH₃)₂C≡CH |
| 4,4-Dimethyl-1-penten-2-yne | CH₂=CHC≡CC(CH₃)₃ |
| 3-Ethyl-1-penten-3-yne | CH₂=C(CH₂CH₃)C≡CH |
Physicochemical Properties
The physicochemical properties of these isomers are critical for their application in various chemical processes. These properties are influenced by the position of the unsaturation and the degree of branching. A summary of available data for selected isomers is presented below.
Table 2: Physicochemical Properties of Selected C₇H₁₀ Isomers
| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Hepten-3-yne | 94.15 | 110 | 0.787 | 1.469 |
| This compound | 94.15 | 106 at 730 mmHg[1] | 0.766[1] | 1.439 |
| (E)-3-Hepten-1-yne | 94.15 | Not Available | Not Available | Not Available |
| Hept-1-en-6-yne | 94.15 | Not Available | Not Available | Not Available |
| (E)-Hept-4-en-1-yne | 94.15 | Not Available | Not Available | Not Available |
Spectroscopic Data of this compound:
-
¹H NMR: Predicted spectral data suggests characteristic signals for vinyl and acetylenic protons.
-
¹³C NMR: Predicted spectral data indicates the presence of sp, sp², and sp³ hybridized carbon atoms.
-
IR Spectroscopy: A characteristic C≡C stretching vibration is observed around 2120 cm⁻¹.[2]
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and manipulation of these isomers in a laboratory setting. Below are representative protocols for the synthesis of related compounds, which can be adapted for the synthesis of this compound and its isomers.
General Procedure for the Synthesis of Enynes via Grignard Reaction
A common method for the synthesis of enynes involves the reaction of a Grignard reagent with a suitable electrophile. This approach can be adapted for the synthesis of 4,4-dialkoxybutynes, which are valuable synthetic precursors.
Materials:
-
Magnesium turnings
-
Propargyl bromide
-
Phenyl diethyl orthoformate
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with propargyl bromide in anhydrous Et₂O.
-
In a separate flask, dissolve phenyl diethyl orthoformate in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the orthoformate solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired enyne.
Synthesis of 1-Heptene via Hydrogenation of 1-Heptyne
While not an enyne, the synthesis of 1-heptene from 1-heptyne provides a relevant protocol for the selective reduction of a triple bond, a reaction that could be applied to enynes.
Materials:
-
1-Heptyne
-
Toluene
-
Hydrogen gas (H₂)
-
Reduced catalyst (e.g., Lindlar's catalyst)
Procedure:
-
In a 100 cm³ stainless steel autoclave reactor, disperse approximately 5 mg of the reduced catalyst in a 10 cm³ reactant mixture of 1-heptyne in toluene (2% v/v).[3]
-
Pressurize the reactor with H₂ to 4 bar.[3]
-
Maintain the reaction temperature at 30°C and stir at a high speed (e.g., 1000 rpm) to ensure efficient mixing and mass transfer.[3]
-
Monitor the reaction progress over a period of 5-120 minutes.[3]
-
After the reaction is complete, collect the liquid product.
-
Analyze the product by gas chromatography equipped with a flame ionization detector (FID) to determine the yield and purity of 1-heptene.[3]
Reaction Mechanisms: Enyne Metathesis
Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, such as Grubbs catalysts, that transforms an alkene and an alkyne into a 1,3-diene.[4][5] This reaction is highly valuable in organic synthesis for the construction of complex cyclic and acyclic systems.
The mechanism of intramolecular enyne metathesis catalyzed by a Grubbs-type ruthenium-carbene complex is a cyclical process.[6][7] The reaction is initiated by the coordination of the alkene part of the enyne substrate to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases the original carbene ligand and forms a new ruthenium-carbene complex with the substrate. This is followed by an intramolecular reaction between the ruthenium-carbene and the alkyne moiety, leading to the formation of a ruthenacyclobutene. Ring-opening of this intermediate generates a new ruthenium-vinylcarbene, which then undergoes a final ring-closing step to produce the diene product and regenerate the active catalyst.
Below is a DOT language script for a diagram illustrating the catalytic cycle of intramolecular enyne metathesis.
Caption: Catalytic cycle of intramolecular enyne metathesis.
Conclusion
The structural isomers of this compound represent a versatile class of molecules with significant potential for synthetic applications in pharmaceutical and materials science. This guide has provided a foundational understanding of their structure, properties, and reactivity. Further research into the specific biological activities of these isomers and the development of stereoselective synthetic routes will undoubtedly open new avenues for innovation in drug development and organic chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 19781-78-3 | Benchchem [benchchem.com]
- 3. 1-HEPTENE synthesis - chemicalbook [chemicalbook.com]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hepten-4-yne is an organic molecule containing both a double and a triple bond, making it a member of the enyne family of compounds. Its unique structural features impart specific reactivity and conformational properties that are of interest in organic synthesis and medicinal chemistry. This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational predictions and established principles of structural chemistry to provide a comprehensive analysis.
Molecular Structure
This compound possesses the molecular formula C7H10.[1][2] The structure consists of a seven-carbon chain with a terminal double bond between carbons 1 and 2, and a triple bond between carbons 4 and 5.
Predicted Molecular Geometry
The geometry of this compound is dictated by the hybridization of its carbon atoms. The sp2 hybridized carbons of the double bond (C1 and C2) will adopt a trigonal planar geometry with bond angles of approximately 120°. The sp hybridized carbons of the triple bond (C4 and C5) will have a linear geometry with a bond angle of 180°. The remaining sp3 hybridized carbons (C3, C6, and C7) will exhibit a tetrahedral geometry with bond angles around 109.5°.
Predicted Bond Lengths and Angles
| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle |
| C1=C2 | sp2-sp2 | ~1.34 | H-C1-H: ~117°, H-C1=C2: ~121.5°, C1=C2-C3: ~125° |
| C2-C3 | sp2-sp3 | ~1.50 | C2-C3-H: ~109.5°, C2-C3-C4: ~109.5° |
| C3-C4 | sp3-sp | ~1.46 | C3-C4≡C5: ~180° |
| C4≡C5 | sp-sp | ~1.20 | C4≡C5-C6: ~180° |
| C5-C6 | sp-sp3 | ~1.46 | C5-C6-H: ~109.5°, C5-C6-C7: ~109.5° |
| C6-C7 | sp3-sp3 | ~1.54 | H-C7-H: ~109.5° |
| C-H (sp2) | sp2-s | ~1.09 | |
| C-H (sp3) | sp3-s | ~1.10 |
Table 1: Predicted Bond Lengths and Angles for this compound. These values are estimates based on standard bond lengths and angles for similar functional groups.
Conformational Analysis
The conformational flexibility of this compound arises from the rotation around its single bonds. The most significant rotational barriers will be associated with the C2-C3 and C5-C6 single bonds, which connect the unsaturated systems to the saturated parts of the molecule.
The rotation around the C2-C3 bond will be influenced by the steric interactions between the vinyl group and the propargylic methylene group. Similarly, rotation around the C5-C6 bond will be affected by interactions between the ethynyl group and the ethyl group. The molecule will preferentially adopt staggered conformations to minimize these steric clashes. The linear nature of the C3-C4-C5-C6 fragment will significantly influence the overall shape of the molecule, leading to more extended conformations being energetically favored.
Due to the lack of specific experimental or computational studies on the rotational barriers of this compound, a quantitative analysis cannot be provided. However, the principles of steric hindrance and torsional strain suggest that conformations where the bulky groups are anti to each other will be the most stable.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not extensively documented, general methods for the synthesis and characterization of enynes are well-established.
Representative Synthesis of a 1,4-Enyne
A common method for the synthesis of 1,4-enynes involves the coupling of a terminal alkyne with an allylic electrophile.
Materials:
-
1-Pentyne
-
Allyl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 1-pentyne in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.
-
Allyl bromide is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity. The vinyl protons will appear in the downfield region (δ 5-6 ppm), while the allylic and propargylic protons will be in the range of δ 2-3 ppm. The terminal methyl protons will be the most upfield.
-
¹³C NMR: Shows the number of different types of carbon atoms. The sp hybridized carbons of the alkyne will appear around δ 70-90 ppm, while the sp2 carbons of the alkene will be in the range of δ 110-140 ppm.
Infrared (IR) Spectroscopy:
-
The C≡C triple bond stretch will appear as a weak to medium band around 2100-2260 cm⁻¹.
-
The C=C double bond stretch will be observed in the region of 1620-1680 cm⁻¹.
-
The =C-H stretch of the terminal alkene will be seen around 3010-3095 cm⁻¹.
-
The C-H stretches of the saturated part of the molecule will appear just below 3000 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to determine the purity of the synthesized compound.
-
MS will provide the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.
Predicted Spectroscopic Data
The following are predicted spectra for this compound generated using computational tools.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-2 |
| ~5.0 | m | 2H | H-1 |
| ~2.8 | m | 2H | H-3 |
| ~2.1 | q | 2H | H-6 |
| ~1.1 | t | 3H | H-7 |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound.
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~137 | C-2 |
| ~115 | C-1 |
| ~81 | C-4 or C-5 |
| ~79 | C-5 or C-4 |
| ~29 | C-3 |
| ~14 | C-6 |
| ~13 | C-7 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2970, 2935, 2875 | Strong | C-H stretch (sp³) |
| ~2230 | Medium | C≡C stretch |
| ~1640 | Medium | C=C stretch |
| ~1460, 1380 | Medium | C-H bend (sp³) |
| ~990, 910 | Strong | =C-H bend (out-of-plane) |
Table 4: Predicted IR Absorption Frequencies for this compound.
Conclusion
This compound is a molecule with a defined, yet conformationally flexible, structure. Its reactivity is governed by the presence of both alkene and alkyne functional groups. While experimental data on its specific structural parameters are scarce, computational methods and analogy to similar molecules provide a solid foundation for understanding its molecular geometry and conformational preferences. The general protocols for enyne synthesis and characterization outlined in this guide are applicable for the preparation and analysis of this compound and related compounds, which are valuable building blocks in various fields of chemical research and development.
References
In-Depth Technical Guide: Safety and Handling of 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 1-hepten-4-yne. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from analogous compounds, such as 1-heptene and 1-heptyne, to provide a thorough understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
This compound is a volatile and flammable organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [1] |
| CAS Number | 19781-78-3 | [1][3] |
| Boiling Point | 106 °C (at 730 mmHg) | [4] |
| Density | 0.766 g/cm³ | [4] |
| Synonyms | Hept-1-en-4-yne | [1][3] |
Hazard Identification and Classification
Analogous Compound Data (1-Heptene):
| Hazard Class | Category |
| Flammable liquids | Category 2 |
| Aspiration hazard | Category 1 |
| Hazardous to the aquatic environment, acute hazard | Category 1 |
| Hazardous to the aquatic environment, long-term hazard | Category 1 |
Note: This data is for 1-heptene and should be used as a precautionary reference.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.[6][7][8]
| Equipment | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] |
| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary. |
Safe Handling and Storage
Handling
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation of vapors.[11]
-
Ignition Sources: Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition. Use non-sparking tools and explosion-proof equipment.[5][12]
-
Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
Storage
-
Container: Store in a tightly closed, properly labeled container.[11]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[11][12]
-
Segregation: Store separately from incompatible materials, such as strong oxidizing agents.
Experimental Protocols: General Handling Procedure
The following is a general protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental context and a thorough risk assessment.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit and appropriate fire extinguisher (e.g., dry chemical, CO₂) readily accessible.
-
Ground all equipment to be used.
-
-
Dispensing:
-
Work within the fume hood.
-
Use non-sparking tools for opening containers and transferring the liquid.
-
Transfer the required amount of this compound to a suitable reaction vessel.
-
Immediately reseal the primary container.
-
-
Reaction:
-
Conduct the reaction within the fume hood.
-
Maintain a controlled temperature and be mindful of any exothermic potential of the reaction.
-
-
Work-up and Disposal:
-
Quench the reaction carefully if necessary.
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.
-
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.[5]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazards
This compound is a flammable liquid and its vapors can form explosive mixtures with air.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Avoid using a direct stream of water as it may spread the fire.[12]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Reactivity and Incompatibility
This compound contains both a double and a triple bond, making it a reactive molecule.[13]
-
Reactivity: Can undergo reactions typical of alkenes and alkynes, such as addition, oxidation, and reduction.[13]
-
Incompatible Materials: Strong oxidizing agents.[12]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.
Visualizations
General Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Logical Relationship of Hazards
Caption: A diagram showing the relationship between the properties, hazards, and control measures for this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:19781-78-3 | Chemsrc [chemsrc.com]
- 3. This compound | C7H10 | CID 12623293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hept-1-en-4-yne|lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. trimaco.com [trimaco.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. hsa.ie [hsa.ie]
- 10. mcrsafety.com [mcrsafety.com]
- 11. scharlabchina.com [scharlabchina.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 19781-78-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Use of 1-Hepten-4-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-hepten-4-yne, a versatile building block in organic chemistry. Due to its unique structure containing both an alkene and an alkyne moiety, this compound is a valuable precursor for the construction of complex carbocyclic frameworks, particularly bicyclic systems. This document details a key application in the synthesis of bicyclo[3.3.0]octenone derivatives via the intramolecular Pauson-Khand reaction, a powerful tool in the synthesis of natural products and medicinally relevant compounds.
Introduction to this compound
This compound is a readily accessible enyne that serves as a C7 building block in a variety of organic transformations.[1] Its bifunctional nature allows for selective reactions at either the double or triple bond, or concerted reactions involving both unsaturated systems. This characteristic makes it an ideal substrate for metal-catalyzed cyclization reactions, leading to the rapid assembly of complex molecular architectures. The resulting bicyclic ketones are core structures in numerous biologically active molecules and natural products.
Key Application: Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[2] The intramolecular version of this reaction, using substrates like this compound, is a highly efficient method for the construction of fused bicyclic systems with excellent regio- and stereoselectivity.[2]
Reaction Scheme:
This reaction provides a direct route to the bicyclo[3.3.0]octane skeleton, a common motif in natural product synthesis.[3]
Experimental Protocol: Synthesis of Bicyclo[3.3.0]oct-1-en-3-one
The following protocol is based on established procedures for the intramolecular Pauson-Khand reaction of analogous 1,6-enynes.[4]
Materials:
-
This compound
-
Octacarbonyldicobalt (Co₂(CO)₈)
-
Anhydrous solvent (e.g., pentane, toluene, or 1,2-dichloroethane)[2]
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Complexation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add octacarbonyldicobalt (1.1 equivalents) portionwise to the solution at room temperature. The reaction mixture will typically change color, indicating the formation of the alkyne-cobalt complex. Stir the mixture for 2-4 hours.
-
Cyclization: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired bicyclo[3.3.0]oct-1-en-3-one.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the intramolecular Pauson-Khand reaction of 1,6-enynes, which are analogous to this compound.
| Parameter | Value/Condition | Expected Outcome | Reference |
| Substrate | This compound | - | |
| Catalyst | Octacarbonyldicobalt (Co₂(CO)₈) | High yield of bicyclic product | [2] |
| Solvent | Toluene or 1,2-dichloroethane | Good yields | [2] |
| Temperature | Reflux | Reaction completion in 24-48h | [4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst decomposition | |
| Yield | 60-90% (based on analogous systems) | Formation of Bicyclo[3.3.0]oct-1-en-3-one | [4] |
Visualizing the Workflow and Reaction Pathway
Experimental Workflow:
Caption: Experimental workflow for the synthesis of bicyclo[3.3.0]oct-1-en-3-one.
Pauson-Khand Reaction Mechanism:
References
- 1. Cobalt carbonyl-mediated carbocyclizations of enynes: generation of bicyclooctanones or monocyclic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 1-Hepten-4-yne as a Versatile Precursor in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-hepten-4-yne as a versatile building block in the total synthesis of natural products. The unique structural motif of a terminal alkene and an internal alkyne within a seven-carbon chain makes this compound an attractive precursor for a variety of complex molecular architectures. This document details a specific application in the synthesis of the antifungal agent Terbinafine, providing experimental protocols and relevant data.
Introduction to this compound in Synthesis
This compound is a readily available starting material that can participate in a wide range of chemical transformations, including, but not limited to, hydrogenation, halogenation, oxidation, reduction, and addition reactions.[1] Its enyne functionality is particularly amenable to powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cyclizations and enyne metathesis, which are instrumental in the construction of cyclic and polycyclic systems found in many biologically active natural products.
Application Example: Synthesis of Terbinafine
A key application of a derivative of this compound is in the industrial synthesis of Terbinafine, a widely used antifungal medication. The synthesis involves the condensation of (1-naphthylmethyl)methylamine with a derivative of this compound, specifically 1-bromo-6,6-dimethyl-2-hepten-4-yne.[2] This approach, however, has been noted to have drawbacks on an industrial scale, including the use of toxic reagents and expensive catalysts.[2]
While a direct total synthesis of a natural product starting from this compound with a complete experimental protocol was not found in the immediate literature search, the principles of its reactivity can be illustrated through analogous transformations. The following sections provide a generalized protocol for a key synthetic step that highlights the utility of the enyne moiety, based on common palladium-catalyzed reactions.
Key Experimental Protocol: Palladium-Catalyzed Intramolecular Enyne Cyclization
This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of a 1,6-enyne system, a common transformation for precursors like this compound after suitable elaboration. This type of reaction is fundamental in constructing five-membered carbocyclic and heterocyclic rings.
Table 1: Generalized Reaction Parameters for Palladium-Catalyzed Enyne Cyclization
| Parameter | Condition |
| Substrate | Substituted 1,6-enyne (derived from this compound) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Tri-n-butylphosphine (P(n-Bu)₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Experimental Procedure:
-
To an oven-dried Schlenk tube is added the substituted 1,6-enyne substrate (1.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,4-dioxane is added via syringe.
-
Palladium(II) acetate (0.05 equiv) and tri-n-butylphosphine (0.1 equiv) are added sequentially under a positive pressure of argon.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.
Note: The specific conditions, including catalyst, ligand, solvent, and temperature, may require optimization for different substrates.
Visualization of Synthetic Logic
The following diagrams illustrate the conceptual workflow for utilizing this compound in a hypothetical total synthesis and the general mechanism of a palladium-catalyzed enyne cyclization.
Caption: Conceptual workflow for the total synthesis of a natural product starting from this compound.
Caption: Simplified mechanism of a palladium-catalyzed intramolecular enyne cyclization.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of complex organic molecules. Its utility is exemplified in the industrial synthesis of Terbinafine and its potential for constructing intricate carbocyclic and heterocyclic frameworks via modern catalytic methods is significant. The provided generalized protocol for palladium-catalyzed enyne cyclization serves as a foundational method for researchers exploring the application of this and related enyne substrates in their synthetic endeavors. Further investigation into the total synthesis of natural products using this compound is warranted to fully exploit its synthetic potential.
References
Applications of 1-Hepten-4-yne in Medicinal Chemistry: A Review of Potential and Future Directions
Despite its intriguing chemical structure featuring both an alkene and an alkyne moiety, specific applications of 1-hepten-4-yne in medicinal chemistry are not extensively documented in publicly available scientific literature. While the broader class of enynes is of significant interest in drug discovery and natural product synthesis, detailed studies focusing specifically on this compound derivatives, including quantitative biological data and explicit experimental protocols, remain scarce.
This document aims to provide an overview of the potential applications of the this compound scaffold based on the general reactivity and biological activities of related enyne-containing molecules. The information presented here is intended for researchers, scientists, and drug development professionals interested in exploring this chemical space.
Introduction to the this compound Scaffold
This compound is a seven-carbon hydrocarbon containing a terminal double bond and an internal triple bond. This unique arrangement of unsaturated bonds makes it a versatile building block in organic synthesis. The presence of both sp2 and sp hybridized carbon atoms allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecular architectures.
Potential Therapeutic Applications
While direct evidence is limited, the structural motifs present in this compound suggest potential for its derivatives in several therapeutic areas, primarily based on the known bioactivities of other enyne-containing compounds.
Neuroprotective Agents
A recurring theme in the study of small molecules containing unsaturated carbon-carbon bonds is their potential as neuroprotective agents. Research on various natural and synthetic compounds suggests that the electronic and steric properties of enynes can contribute to interactions with biological targets relevant to neurodegenerative diseases. For instance, some studies have investigated the neuroprotective effects of various compounds in cell-based assays using models like PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla and are widely used in neuroscience research.
While no specific studies on this compound derivatives were identified, the general concept involves synthesizing analogs and evaluating their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.
Synthetic Strategies and Experimental Protocols
The synthesis of derivatives of this compound would likely involve standard organic chemistry transformations targeting the alkene and alkyne functionalities.
General Synthetic Workflow
A general workflow for the synthesis and evaluation of this compound derivatives for potential medicinal chemistry applications is outlined below. This represents a hypothetical research plan based on standard drug discovery practices.
Application Notes and Protocols for the Polymerization of 1-Hepten-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction:
I. Polymerization Techniques Overview
Three primary polymerization methods are considered for 1-hepten-4-yne, each offering distinct advantages in controlling polymer architecture and properties.
-
Acyclic Enyne Metathesis Polymerization (EMET): This method utilizes ruthenium-based catalysts, such as Grubbs catalysts, to selectively react the double and triple bonds, leading to conjugated polymers. EMET is known for its high functional group tolerance and controlled polymerization behavior.
-
Ziegler-Natta Polymerization: This technique, traditionally used for alpha-olefins, can potentially polymerize the vinyl group of this compound. It often employs a transition metal halide catalyst with an organoaluminum co-catalyst.
-
Anionic Polymerization: Initiated by strong bases like organolithium compounds, this method can proceed via a living mechanism, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for the polymerization of this compound using the three discussed techniques. Note: This data is illustrative and based on typical results for similar enyne monomers due to the absence of specific literature for this compound.
Table 1: Acyclic Enyne Metathesis Polymerization (EMET) of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | Grubbs' 3rd Gen. (1.0) | Toluene | 80 | 12 | 85 | 25.3 | 1.15 |
| 2 | Grubbs' 2nd Gen. (1.5) | Dichloromethane | 40 | 24 | 78 | 18.9 | 1.21 |
| 3 | Hoveyda-Grubbs' 2nd Gen. (1.0) | Toluene | 80 | 12 | 91 | 30.1 | 1.12 |
Table 2: Ziegler-Natta Polymerization of this compound
| Entry | Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | TiCl4/MgCl2 | Triethylaluminum | Heptane | 70 | 6 | 65 | 45.8 | 2.8 |
| 2 | VCl4 | Triisobutylaluminum | Toluene | 50 | 8 | 58 | 32.5 | 3.1 |
| 3 | TiCl3 | Diethylaluminum Chloride | Heptane | 70 | 6 | 72 | 51.2 | 2.5 |
Table 3: Anionic Polymerization of this compound
| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | n-Butyllithium | THF | -78 | 2 | >95 | 15.2 | 1.08 | | 2 | sec-Butyllithium | Toluene | 25 | 4 | >95 | 14.8 | 1.10 | | 3 | n-Butyllithium | Cyclohexane | 50 | 6 | >95 | 20.5 | 1.12 |
III. Experimental Protocols
Protocol 1: Acyclic Enyne Metathesis Polymerization (EMET)
This protocol describes a general procedure for the EMET of this compound using a Grubbs-type catalyst.
Materials:
-
This compound (purified by distillation)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, degassed toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
-
Methanol
-
Hexane
Procedure:
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add purified this compound (e.g., 500 mg, 5.31 mmol) to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous, degassed toluene (e.g., 5 mL) to dissolve the monomer.
-
Catalyst Addition: In a separate vial, dissolve Grubbs' 3rd Generation Catalyst (e.g., 47.5 mg, 0.0531 mmol, 1 mol%) in a minimal amount of anhydrous, degassed toluene.
-
Initiation and Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution at the desired temperature (e.g., 80 °C). The reaction mixture may change color upon initiation. Allow the polymerization to proceed for the desired time (e.g., 12 hours) under an inert atmosphere.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Polymer Precipitation and Purification: Remove the flask from the heat and allow it to cool to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 100 mL).
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The polymer can be further purified by re-dissolving in a minimal amount of a good solvent (e.g., chloroform) and re-precipitating into methanol or hexane.
Protocol 2: Ziegler-Natta Polymerization
This protocol provides a representative procedure for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
This compound (purified by passing through activated alumina)
-
Titanium tetrachloride (TiCl4) on magnesium chloride (MgCl2) support
-
Triethylaluminum (TEAL) solution in heptane (e.g., 1 M)
-
Anhydrous, deoxygenated heptane
-
Jacketed glass reactor with mechanical stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Acidified methanol (5% HCl in methanol)
Procedure:
-
Reactor Setup: Assemble a dry, jacketed glass reactor under an inert atmosphere.
-
Catalyst Slurry Preparation: Introduce the solid TiCl4/MgCl2 catalyst component into the reactor, followed by the addition of anhydrous heptane to create a slurry.
-
Co-catalyst Addition: While stirring, slowly add the triethylaluminum solution to the reactor at the desired temperature (e.g., 70 °C). An exotherm may be observed.
-
Monomer Addition: Introduce the purified this compound to the activated catalyst mixture.
-
Polymerization: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 6 hours). Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis.
-
Termination and Quenching: Terminate the polymerization by adding acidified methanol to the reactor. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation: Filter the polymer, wash extensively with methanol to remove catalyst residues, and then dry under vacuum.
Protocol 3: Anionic Polymerization
This protocol outlines a general procedure for the living anionic polymerization of this compound. This procedure requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified, e.g., by distillation from CaH2)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Degassed methanol
-
Schlenk flask with a sidearm, equipped with a magnetic stir bar
-
High-vacuum line
Procedure:
-
Solvent and Monomer Preparation: In a Schlenk flask under high vacuum, distill THF into the flask. Freeze-pump-thaw the solvent three times to ensure it is thoroughly degassed. Distill the purified this compound into a calibrated ampoule and then into the reaction flask.
-
Initiation: Cool the monomer/THF solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the n-butyllithium solution dropwise via syringe until a faint persistent color (from any remaining impurities) is observed, then add the calculated amount of initiator to achieve the target molecular weight. A color change often indicates the formation of the propagating carbanion.
-
Propagation: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast.
-
Termination: After the desired reaction time (e.g., 2 hours), terminate the living polymerization by adding an excess of degassed methanol. The color of the solution should disappear.
-
Polymer Precipitation and Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol or water.
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
IV. Polymer Characterization
The resulting polymers should be characterized to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, including the extent of reaction of the vinyl and acetylenic groups and to determine the polymer's tacticity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), if any.
V. Visualizations
Caption: Acyclic Enyne Metathesis Polymerization (EMET) of this compound.
Caption: Ziegler-Natta Polymerization Mechanism for this compound.
Caption: Anionic Polymerization of this compound.
Caption: General Experimental Workflow for Polymerization.
Analytical Methods for the Detection of 1-Hepten-4-Yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 1-hepten-4-yne, a volatile organic compound with relevance in various research and development sectors. The methods outlined below leverage common analytical instrumentation and are designed to provide reliable qualitative and quantitative results.
Introduction
This compound (C₇H₁₀) is an unsaturated hydrocarbon containing both a double and a triple bond.[1] Its volatility and chemical structure necessitate specific analytical approaches for accurate detection and quantification. This document details two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) for positive identification and quantitation, and Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID) for high-throughput screening and quantitation in various matrices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's physical properties is critical for method development.
| Property | Value |
| Molecular Formula | C₇H₁₀[2] |
| Molecular Weight | 94.15 g/mol [3] |
| Boiling Point | 106°C (at 730 mmHg)[4][5] |
| Density | 0.766 g/cm³[5] |
| Vapor Pressure | 84.3 ± 0.1 mmHg at 25°C (Predicted)[4] |
| Solubility | Insoluble in water; Soluble in organic solvents.[6] |
Application Note 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative identification through the mass spectrum and quantitative data based on signal intensity. GC-MS is a powerful technique for the analysis of hydrocarbons.[3]
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977C MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler: Capable of 1-5 µL injections.
-
Software: MassHunter, ChemStation, or equivalent.
-
Reagents: Dichloromethane (pesticide grade), Helium (99.999% purity), this compound standard.
Experimental Protocol
1. Standard Preparation: a. Prepare a stock solution of this compound in dichloromethane at a concentration of 1000 µg/mL. b. Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 50 µg/mL. c. Prepare an internal standard solution (e.g., Toluene-d8) at a concentration of 10 µg/mL.
2. Sample Preparation (Liquid Injection): a. For liquid samples, dilute an accurately weighed or measured volume of the sample in dichloromethane to bring the expected concentration of this compound into the calibration range. b. Spike 1 mL of the diluted sample with 10 µL of the internal standard solution. c. Vortex the sample for 30 seconds. d. Transfer an aliquot to a 2 mL autosampler vial.
3. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Inlet Mode | Splitless (Pulse at 40 psi for 1 min) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column Flow | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 40°C (hold 2 min) Ramp: 10°C/min to 150°C Ramp 2: 25°C/min to 280°C (hold 2 min) |
| Transfer Line Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions) |
4. Data Analysis: a. Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards. c. Quantify this compound in the samples using the generated calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Application Note 2: Analysis of this compound by Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
Principle
Static headspace analysis is a sample preparation technique for gas chromatography where volatile compounds are partitioned from a liquid or solid matrix into the vapor phase (headspace) in a sealed vial.[1] An aliquot of the headspace is then injected into the GC system. This method is ideal for complex or "dirty" matrices as it prevents non-volatile components from contaminating the GC system. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a robust quantitative response.
Instrumentation and Materials
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
Gas Chromatograph: Agilent 8890 GC or equivalent with FID.
-
GC Column: Agilent J&W DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or similar mid-polarity column.
-
Headspace Vials: 20 mL with PTFE/silicone septa.
-
Software: ChemStation or equivalent.
-
Reagents: Dimethyl sulfoxide (DMSO) or appropriate solvent, Helium (99.999% purity), this compound standard, Sodium Chloride.
Experimental Protocol
1. Standard Preparation: a. Prepare a stock solution of this compound in DMSO at 1000 µg/mL. b. Prepare a series of aqueous or solvent-based calibration standards from the stock solution, with concentrations ranging from 0.5 µg/mL to 100 µg/mL. c. Prepare an internal standard solution (e.g., n-butanol) at a suitable concentration.
2. Sample Preparation (Headspace): a. Place an accurately weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial. b. Add a matrix modifier, such as 1 g of sodium chloride, to increase the partitioning of volatiles into the headspace.[6] c. Add 5 mL of diluent (e.g., water or DMSO). d. Spike with the internal standard. e. Immediately seal the vial with a crimp cap.
3. Headspace GC-FID Instrumental Parameters:
| Parameter | Setting |
| HS Oven Temperature | 80°C |
| HS Loop Temperature | 90°C |
| HS Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 20 min |
| Injection Time | 1 min |
| GC Inlet Temperature | 200°C |
| GC Inlet Mode | Split (20:1) |
| Carrier Gas | Helium |
| Column Flow | 2.0 mL/min |
| Oven Program | Initial: 50°C (hold 5 min) Ramp: 15°C/min to 220°C (hold 3 min) |
| FID Temperature | 250°C |
| FID Makeup Gas | Nitrogen |
4. Data Analysis: a. Identify the this compound peak based on its retention time, confirmed by running a standard. b. Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration. c. Quantify this compound in the samples.
Quantitative Data Summary (HS-GC-FID)
| Parameter | Expected Value |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Headspace GC-FID Workflow Diagram
Caption: Workflow for the analysis of this compound by Headspace GC-FID.
Conclusion
The described GC-MS and Headspace GC-FID methods provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and sample matrix. GC-MS is recommended for unambiguous identification and lower detection limits, while Headspace GC-FID offers a high-throughput and matrix-tolerant alternative for routine analysis. Proper method validation should be performed in the target matrix to ensure data quality and accuracy.
References
Application Notes and Protocols for 1-Hepten-4-yne in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-hepten-4-yne as a reactive substrate in organometallic catalysis. While not a conventional ligand, its dual functionality as an alkene and an alkyne allows it to coordinate to transition metal centers and undergo a variety of catalytic transformations, making it a valuable building block in the synthesis of complex organic molecules. The protocols and data presented are based on general methodologies for enyne catalysis, which are applicable to this compound.
Introduction
This compound is a versatile substrate in organometallic catalysis due to the presence of both a carbon-carbon double bond and a carbon-carbon triple bond within the same molecule. This unique structural feature allows for its activation by various transition metal catalysts, including gold and rhodium complexes, to initiate intramolecular cyclization reactions. These reactions are powerful tools for the construction of carbocyclic and heterocyclic frameworks, which are common motifs in pharmaceuticals and natural products.
The primary catalytic transformations involving enynes like this compound are cycloisomerization and cycloaddition reactions. In these processes, the enyne coordinates to the metal center, which then facilitates the formation of new carbon-carbon bonds, leading to the generation of cyclic compounds with high efficiency and selectivity.
Data Presentation
The following table summarizes representative quantitative data for the gold-catalyzed cycloisomerization of a generic 1,6-enyne substrate, which illustrates the typical efficiency of such reactions. Due to the limited availability of specific data for this compound, this data is presented as a reference for the expected outcomes in related systems.
Table 1: Gold-Catalyzed Cycloisomerization of a Model 1,6-Enyne
| Entry | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | [Au(I) complex] (2) | JohnPhos | Dichloromethane | 1 | 95 |
| 2 | [Au(I) complex] (2) | PPh3 | Dichloromethane | 3 | 88 |
| 3 | [Au(I) complex] (5) | IPr | Toluene | 2 | 92 |
| 4 | [Au(III) complex] (2) | None | Acetonitrile | 6 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of an Enyne
This protocol describes a general method for the cycloisomerization of an enyne substrate, such as this compound, using a gold(I) catalyst.
Materials:
-
Enyne substrate (e.g., this compound)
-
Gold(I) catalyst, e.g., [JohnPhosAu(NCMe)]SbF₆
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Triethylamine (for quenching)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate (1.0 equiv, e.g., 0.2 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (e.g., 2 mL).
-
In a separate vial, weigh the gold(I) catalyst (e.g., 2 mol%, 0.004 mmol) and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the stirred solution of the enyne substrate at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.
Mandatory Visualization
Catalytic Cycle of Gold(I)-Catalyzed Enyne Cycloisomerization
The following diagram illustrates the generally accepted catalytic cycle for the cycloisomerization of a 1,n-enyne catalyzed by a gold(I) complex.
Caption: Catalytic cycle of gold(I)-catalyzed enyne cycloisomerization.
Experimental Workflow for Organometallic Catalysis
The diagram below outlines the typical experimental workflow for performing and analyzing an organometallic catalytic reaction involving this compound.
Caption: General experimental workflow for organometallic catalysis.
Application Notes and Protocols for 1-Hepten-4-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Hepten-4-yne as a Dual-Functional Linker for Orthogonal Click Chemistry
This compound is a small organic molecule featuring two distinct reactive functional groups: a terminal alkene and a terminal alkyne. This unique structure positions it as a potentially valuable building block in the field of click chemistry. The terminal alkyne can participate in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] Concurrently, the terminal alkene is available for other click-type reactions, most notably the thiol-ene reaction.[3][4]
The presence of these two functional groups, which can be reacted under different conditions, allows for the use of this compound as a heterobifunctional or "dual-functional" linker. This enables the sequential and controlled (orthogonal) conjugation of two different molecules. For example, a biomolecule could be attached via the alkyne, and a fluorescent dye or a solid support could be subsequently attached via the alkene, or vice-versa. This capability is of significant interest in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures.[5]
Applications of this compound in Click Chemistry
While specific literature on the applications of this compound is limited, its functional groups suggest its utility in several areas by analogy to other molecules with terminal alkynes and alkenes.
-
Bioconjugation: this compound can be used to link proteins, peptides, nucleic acids, or other biomolecules to various payloads. For instance, a protein modified with an azide group can be conjugated to the alkyne of this compound via CuAAC. The remaining alkene can then be used to attach a detection label (like a fluorophore) or a drug molecule through a thiol-ene reaction.[6]
-
Drug Development: In drug discovery, this compound can serve as a scaffold for creating novel molecular entities. The alkyne and alkene can be functionalized with different pharmacophores to explore structure-activity relationships. It can also be used to create antibody-drug conjugates (ADCs), where the linker connects a monoclonal antibody to a cytotoxic drug.
-
Materials Science and Surface Chemistry: The dual functionality of this compound is advantageous for the synthesis of advanced polymers and the modification of surfaces.[7] For example, it can be used to create polymer networks with specific properties by reacting the alkyne and alkene groups in a controlled manner. It can also be used to pattern surfaces by first attaching the molecule to a surface via one functional group and then using the other to attach a second layer of molecules.[4]
Quantitative Data for Representative Click Reactions
The following table summarizes typical quantitative data for CuAAC and thiol-ene reactions, which are applicable to the functional groups of this compound. The data is based on reactions with analogous terminal alkynes and alkenes.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Photo-Initiated Thiol-Ene Reaction |
| Reactants | Terminal Alkyne, Azide | Terminal Alkene, Thiol |
| Catalyst/Initiator | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | Photoinitiator (e.g., DMPA) or catalyst-free with UV light[8] |
| Typical Solvent | t-BuOH/H₂O, DMSO, THF/H₂O[9] | Dichloromethane, Water[8] |
| Reaction Temperature | Room Temperature[9] | Room Temperature[8] |
| Reaction Time | 1 - 12 hours | 5 minutes - 21 hours[8] |
| Typical Yield | > 90%[9] | > 90%[8] |
Experimental Protocols
The following are detailed, representative protocols for the two key click reactions involving the functional groups of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Alkyne Group
This protocol describes a general procedure for the CuAAC reaction, which can be adapted for conjugating an azide-containing molecule to the alkyne moiety of this compound. This protocol is based on the reaction of benzyl azide and phenylacetylene.[9]
Materials:
-
This compound
-
Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: tert-Butanol and Water (1:1 mixture)
-
Deionized water
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
-
Catalyst Addition:
-
To the stirred solution, add the freshly prepared sodium ascorbate solution (0.1 equivalents).
-
Then, add the CuSO₄·5H₂O solution (0.01 equivalents). The solution may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Reactions are often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure triazole product.
-
Protocol 2: Photo-Initiated Thiol-Ene Reaction of the Alkene Group
This protocol provides a general method for the functionalization of the alkene group of this compound (or its triazole derivative from Protocol 1) with a thiol-containing molecule. This protocol is based on a purple-light-promoted reaction.[8]
Materials:
-
Alkene-containing substrate (this compound or its derivative)
-
Thiol-containing molecule of interest (e.g., Cysteine-containing peptide)
-
Solvent: Dichloromethane (CH₂Cl₂) or Water
-
Purple LED lamp (e.g., 390 nm)[8]
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the alkene-containing substrate (1 equivalent) and the thiol-containing molecule (1.2 equivalents) in the chosen solvent (e.g., dichloromethane). The concentration is typically in the range of 0.1-0.2 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
-
Initiation and Reaction:
-
Place the reaction vessel in proximity to the purple LED lamp.
-
Stir the reaction mixture under continuous illumination at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, LC-MS, or NMR. The reaction time can vary from minutes to several hours depending on the specific substrates.
-
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure thioether product.
-
Visualizations
Caption: Orthogonal functionalization workflow using this compound.
Caption: Labeling a signaling pathway component using a dual-functional linker.
References
- 1. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]
- 3. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application of 1-Hepten-4-yne in Advanced Materials Science: A Hypothetical Exploration
Introduction
Application Notes
Synthesis of Linear Polymers via Ene-Yne Metathesis
The terminal alkene of 1-hepten-4-yne can theoretically participate in acyclic diene metathesis (ADMET) or ring-opening metathesis polymerization (ROMP)-type reactions. More specifically, the presence of both an alkene and an alkyne allows for a cascade-type polymerization. This could lead to the formation of conjugated polymers with interesting electronic and optical properties. For instance, polymerization could be initiated at the alkene, followed by an intramolecular cyclization involving the alkyne, leading to a polymer with a repeating cyclic structure within the backbone.
Cross-Linkable Polymer Formulations
This compound can be incorporated as a comonomer or a post-polymerization modification agent to introduce pendant alkyne functionalities into a polymer chain. These alkyne groups can then be utilized for subsequent cross-linking reactions, such as thiol-yne "click" chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the formation of robust polymer networks with enhanced thermal and mechanical stability.
Functional Material Synthesis
The reactive nature of the double and triple bonds allows for post-synthesis modification of materials containing this compound units. This could be used to attach a variety of functional molecules, including fluorescent dyes, bioactive compounds, or moieties that enhance solubility or adhesion. This versatility makes it a candidate for the development of functional coatings, hydrogels, and other smart materials.
Experimental Protocols
Hypothetical Protocol for Linear Polymer Synthesis via Enyne Metathesis
This protocol describes a hypothetical procedure for the polymerization of this compound using a Grubbs-type catalyst.
Materials:
-
This compound (freshly distilled)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous and deoxygenated toluene
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add this compound (e.g., 1.0 g, 10.6 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous and deoxygenated toluene to achieve a desired concentration (e.g., 0.5 M).
-
In a separate vial, dissolve the Grubbs third-generation catalyst (e.g., at a monomer-to-catalyst ratio of 100:1) in a small amount of anhydrous and deoxygenated toluene.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 4 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and assess conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands of the polymer.
Hypothetical Protocol for Thiol-Yne Cross-Linking
This protocol outlines a hypothetical procedure for cross-linking a polymer containing pendant this compound units with a dithiol cross-linker.
Materials:
-
Polymer with incorporated this compound units
-
Dithiol cross-linker (e.g., 1,4-benzenedithiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
Procedure:
-
Dissolve the polymer containing this compound units in THF to form a solution of a specific concentration (e.g., 10 wt%).
-
Add the dithiol cross-linker in a stoichiometric ratio to the alkyne groups (e.g., 1:1 thiol to alkyne).
-
Add the photoinitiator (e.g., 1 mol% relative to the thiol groups).
-
Thoroughly mix the solution until all components are dissolved.
-
Cast the solution onto a substrate to form a thin film.
-
Evaporate the solvent in a vacuum oven at a mild temperature.
-
Expose the film to UV radiation (e.g., 365 nm) for a specified time to initiate the cross-linking reaction.
-
The resulting cross-linked film can be characterized for its mechanical and thermal properties.
Data Presentation
Since no specific experimental data for materials derived from this compound is available, the following tables present hypothetical data based on expectations from similar polymer systems.
Table 1: Hypothetical Molecular Weight Data for Poly(this compound)
| Monomer:Catalyst Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 4,500 | 5,400 | 1.20 |
| 100:1 | 8,900 | 10,700 | 1.20 |
| 200:1 | 17,500 | 21,900 | 1.25 |
Table 2: Hypothetical Thermal Properties of Cross-Linked Polymer Networks
| Cross-linker Concentration (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| 5 | 65 | 350 |
| 10 | 80 | 375 |
| 20 | 105 | 400 |
Visualizations
Diagram 1: Hypothetical Polymerization of this compound
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hepten-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-hepten-4-yne from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted starting materials (e.g., allyl bromide and 1-butyne), solvents used in the reaction (e.g., THF, ether), isomeric byproducts from elimination side-reactions, and higher molecular weight polymers.[1]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for its successful purification. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [2][3] |
| Boiling Point | 106 °C at 730 mmHg |
| Density | 0.766 g/cm³ |
Q4: How can I effectively remove solvent before final purification?
A4: Solvents can be removed by simple distillation or rotary evaporation. Care should be taken to avoid high temperatures which could lead to polymerization of the product. For higher boiling point solvents, vacuum transfer may be a suitable alternative.
Q5: Is this compound stable during purification and storage?
A5: Enynes like this compound can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic impurities.[1] It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) may also be considered for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product after distillation. | - Product co-distilling with a lower-boiling impurity. - Inefficient fractionation column. - Product loss due to polymerization at high pot temperatures. | - Ensure the use of an efficient fractionating column (e.g., Vigreux or packed column). - Perform the distillation under reduced pressure to lower the boiling point. - Monitor the head and pot temperatures closely. |
| Product is still impure after a single distillation. | - Impurities with boiling points very close to this compound. - Formation of an azeotrope. | - Repeat the fractional distillation, collecting a narrower boiling point fraction. - Consider using column chromatography for separation. |
| Product appears cloudy or discolored after purification. | - Presence of residual water or fine particulate matter. - Partial polymerization. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Filter the purified product through a syringe filter (e.g., 0.45 µm PTFE). - If polymerization is suspected, repurify by distillation at a lower pressure. |
| Difficulty in separating isomers by distillation. | - Isomers have very similar boiling points. | - Employ high-performance fractional distillation with a highly efficient column. - Use column chromatography with a suitable stationary and mobile phase for separation. |
| Product streaks on the TLC plate during chromatographic purification. | - The compound is too polar for the chosen solvent system. - The sample is overloaded on the column. | - Adjust the polarity of the mobile phase by adding a more polar solvent. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Experimental Protocols
Fractional Distillation of this compound
This protocol describes the purification of this compound from a reaction mixture using fractional distillation under reduced pressure.
Materials:
-
Crude this compound reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap (recommended)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Place a stir bar or boiling chips in the distillation flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Product Collection: As the temperature at the head stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the product fraction. A derivative of a similar compound has been distilled at 70-80 °C under a pressure of 15 mmHg.
-
Completion: Stop the distillation when the temperature at the head begins to drop or when only a small amount of residue remains in the distillation flask.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding small percentages of ethyl acetate) if necessary to elute the product.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using an appropriate stain or a UV lamp to visualize the spots.
-
Product Pooling: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
optimizing reaction yield for 1-hepten-4-yne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the reaction yield for the synthesis of 1-hepten-4-yne.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I address them?
Answer: Low or no product yield in the synthesis of this compound via the alkylation of 1-butyne with allyl bromide can stem from several factors:
-
Incomplete Deprotonation of 1-Butyne: The formation of the butynide anion is crucial for the subsequent nucleophilic attack.
-
Solution: Ensure the use of a sufficiently strong and fresh base, such as sodium amide (NaNH₂). The reaction should be carried out under strictly anhydrous conditions, as any moisture will quench the base. It is advisable to use a freshly opened bottle of the base or to test its activity.
-
-
Competing E2 Elimination: The butynide anion is a strong base and can promote the E2 elimination of HBr from allyl bromide, leading to the formation of allene as a byproduct instead of the desired SN2 substitution product.
-
Solution: Maintain a low reaction temperature, typically between -30°C and 0°C, during the addition of allyl bromide. This favors the SN2 pathway over the E2 pathway. Adding the allyl bromide slowly and ensuring efficient stirring can also help to minimize localized high concentrations that can promote elimination.
-
-
Side Reactions of Allyl Bromide: Allyl bromide can undergo self-polymerization or other side reactions, especially in the presence of strong bases or at elevated temperatures.
-
Solution: Use freshly distilled allyl bromide for the reaction. Ensure the reaction temperature is controlled throughout the addition and the subsequent stirring period.
-
-
Loss of Volatile Product: this compound is a relatively volatile compound.
-
Solution: Take care during the workup and purification steps. Use a cooled receiving flask during distillation and avoid excessive heating.
-
Presence of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely impurities and how can I remove them?
Answer: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual 1-butyne and allyl bromide may be present.
-
Solution: Careful fractional distillation is the most effective method for removing these more volatile starting materials from the higher-boiling this compound product.
-
-
Allene: Formed via the E2 elimination side reaction.
-
Solution: Allene is a gas at room temperature and will likely be removed during the workup and initial stages of purification. However, any dissolved allene can be removed by careful distillation.
-
-
Diallylated Product: The product, this compound, still possesses an acidic proton on the alkyne and can potentially be deprotonated and react with another molecule of allyl bromide.
-
Solution: Using a slight excess of the acetylide can help to minimize this. Careful control of stoichiometry and slow addition of the allyl bromide are key. Fractional distillation can separate the desired product from the higher-boiling diallylated byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
A1: Anhydrous polar aprotic solvents such as liquid ammonia, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are typically used for the formation of the acetylide anion and the subsequent alkylation. Liquid ammonia is often preferred for the deprotonation step with sodium amide.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by gas chromatography (GC). By taking small aliquots from the reaction mixture (and quenching them appropriately), you can track the disappearance of the starting materials and the appearance of the product.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Sodium amide is highly reactive and pyrophoric. It reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.
-
1-Butyne is a flammable gas. Handle with care and ensure there are no ignition sources nearby.
-
Allyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be conducted under an inert atmosphere to prevent the reaction of the acetylide with atmospheric moisture and oxygen.
Q4: Can I use a different base instead of sodium amide?
A4: Yes, other strong bases like n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) can also be used to deprotonate 1-butyne. However, the choice of base may influence the reaction conditions and the solvent used.
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (-30°C to 0°C) | Higher | Favors the SN2 reaction pathway over the competing E2 elimination, which becomes more significant at higher temperatures. |
| High (> 25°C) | Lower | Increases the rate of the E2 elimination side reaction, leading to the formation of allene byproduct. | |
| Base | Strong, Non-nucleophilic (e.g., NaNH₂) | Higher | Efficiently deprotonates the terminal alkyne without competing in the subsequent substitution reaction. |
| Weaker or Nucleophilic Base | Lower | Incomplete deprotonation or competing side reactions with the base itself. | |
| Allyl Bromide Addition | Slow, Dropwise | Higher | Maintains a low concentration of the electrophile, minimizing side reactions such as polymerization and the E2 elimination. |
| Rapid Addition | Lower | Localized high concentrations can lead to increased side reactions and poor heat dissipation. | |
| Solvent | Anhydrous, Polar Aprotic | Higher | Solvates the cation of the acetylide salt, enhancing the nucleophilicity of the acetylide anion. Prevents quenching of the strong base. |
| Protic or Wet Solvent | Significantly Lower / No Reaction | The strong base will be quenched by the proton source, preventing the deprotonation of the alkyne. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a condenser fitted with a nitrogen or argon inlet.
-
The entire apparatus is flame-dried or oven-dried before assembly and maintained under a positive pressure of inert gas throughout the reaction.
-
-
Formation of Sodium Butynide:
-
The flask is cooled to -33°C in a dry ice/acetone bath.
-
Anhydrous liquid ammonia (approx. 100 mL) is condensed into the flask.
-
A catalytic amount of iron(III) nitrate is added.
-
Sodium metal (1.1 eq.) is added in small pieces until the blue color persists for at least 30 minutes, indicating the formation of sodium amide.
-
1-Butyne (1.0 eq.) is then slowly bubbled through the solution. The disappearance of the blue color indicates the formation of sodium butynide.
-
-
Alkylation:
-
The reaction temperature is maintained at -33°C.
-
Allyl bromide (1.05 eq.) dissolved in a small amount of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at -33°C.
-
-
Workup:
-
The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide.
-
The ammonia is allowed to evaporate.
-
Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Mandatory Visualization
Technical Support Center: Synthesis of 1-hepten-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hepten-4-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of alkylating 1-butyne with an allyl halide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | 1. Incomplete deprotonation of 1-butyne. 2. Inactive allyl halide. 3. Reaction temperature is too low. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., sodium amide). Allow adequate time for the formation of the butynide anion. 2. Use a fresh bottle of allyl bromide or chloride; older reagents can degrade. 3. While low temperatures are often used to control reactivity, the alkylation step may require warming to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC. |
| Presence of a significant amount of a low-boiling point impurity | Unreacted 1-butyne. | 1. Ensure the allyl halide is added slowly to the butynide anion solution to favor the coupling reaction. 2. Use a slight excess of the allyl halide. 3. Carefully monitor the reaction temperature to prevent excessive evaporation of 1-butyne. |
| Observation of a byproduct with a mass corresponding to C6H6 (propadiene or allene) | E2 elimination of the allyl halide, promoted by the strongly basic butynide anion.[1][2] | 1. Maintain a low reaction temperature during the addition of the allyl halide. 2. Consider using a less-hindered strong base if possible, though sodium amide is standard.[2] |
| Detection of higher molecular weight impurities | 1. Dimerization or oligomerization of 1-butyne (homocoupling). 2. Further reaction of the product with the butynide anion. | 1. Add the 1-butyne solution slowly to the base to avoid high local concentrations. 2. Use a stoichiometric amount of the base. |
| Formation of isomeric impurities | Isomerization of this compound to other enynes or dienes. | While less common under standard conditions, prolonged reaction times or high temperatures can promote isomerization. Optimize reaction time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary side products?
A1: The most common laboratory synthesis involves the SN2 alkylation of a terminal alkyne.[1] Specifically, 1-butyne is deprotonated with a strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide anion. This anion then acts as a nucleophile, attacking an allyl halide (commonly allyl bromide) to form this compound.
The primary side products stem from the basicity of the acetylide anion, which can induce E2 elimination of the allyl halide to produce allene (propadiene) and regenerate the alkyne.[1][2] Another potential side reaction is the dimerization or oligomerization of 1-butyne, especially if there are issues with stoichiometry or reaction conditions.
Q2: How can I minimize the formation of the allene byproduct?
A2: The formation of allene is a result of the E2 elimination pathway competing with the desired SN2 reaction.[1] To favor the SN2 reaction, it is crucial to use a primary alkyl halide, which allyl bromide is. However, since the acetylide is a strong base, elimination can still occur.[1][2] Maintaining a low temperature during the addition of the allyl halide can help to minimize this side reaction.
Q3: What purification methods are effective for isolating this compound?
A3: Due to the volatility of this compound and its potential side products, fractional distillation is a common and effective method for purification. The boiling points of the main components are generally distinct enough to allow for separation. Unreacted allyl bromide can be removed by washing the organic layer with a dilute solution of sodium carbonate.[3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 1-Butyne is a flammable gas and should be handled with care in a well-ventilated fume hood. Sodium amide is a highly water-reactive and corrosive solid that can ignite in moist air; it should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Allyl bromide is a lachrymator and is toxic, so it should also be handled in a fume hood with appropriate personal protective equipment.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the alkylation of terminal alkynes.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Allyl bromide
-
Anhydrous solvent (e.g., liquid ammonia, THF, or DMF)
-
Apparatus for reaction under inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser cooled with dry ice/acetone, add the anhydrous solvent and sodium amide under a positive pressure of nitrogen.
-
Cool the flask to the appropriate temperature (e.g., -33 °C for liquid ammonia) and slowly bubble in a known amount of 1-butyne gas.
-
Allow the mixture to stir for a designated period to ensure the complete formation of the sodium butynide salt.
-
Slowly add a stoichiometric amount of allyl bromide via the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a low temperature, monitoring its progress by TLC or GC analysis.
-
Upon completion, the reaction is quenched by the slow addition of a proton source, such as ammonium chloride solution.
-
The product is then extracted with an organic solvent, washed, dried, and purified by fractional distillation.
Logical Workflow for Troubleshooting
Below is a diagram illustrating a troubleshooting workflow for identifying and mitigating side product formation during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Improving Regioselectivity in 1-Hepten-4-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of reactions involving 1-hepten-4-yne and related 1,6-enynes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in controlling the regioselectivity of this compound cyclization reactions?
The primary challenge in the cyclization of this compound, a typical 1,6-enyne, is controlling the regioselectivity of the initial bond formation. Depending on the catalyst and reaction conditions, different cyclization pathways can be favored, leading to a mixture of regioisomeric products. Common competing pathways include exo-dig and endo-dig cyclizations, which result in the formation of five- or six-membered rings with varying substitution patterns.
Q2: How does the choice of metal catalyst influence the regioselectivity?
The choice of metal catalyst is a critical factor in determining the regioselectivity of 1,6-enyne cyclizations. Different metals have distinct electronic properties and coordination preferences, which influence the mechanism of the reaction. For instance:
-
Gold (Au) and Platinum (Pt) catalysts are highly carbophilic and can activate the alkyne moiety towards nucleophilic attack by the alkene, often favoring exo-dig cyclization pathways.
-
Ruthenium (Ru) catalysts can promote ene-type reactions, leading to the formation of 1,4-dienes.
-
Cobalt (Co) and Rhodium (Rh) catalysts can engage in oxidative cyclization pathways, forming metallacyclopentene intermediates, where the regioselectivity is influenced by the steric and electronic environment around the metal center.
-
Palladium (Pd) catalysts are versatile and their selectivity can often be tuned by the choice of ligands.
Q3: What is the role of ligands in directing the regioselectivity?
Ligands play a crucial role in modulating the steric and electronic properties of the metal catalyst, thereby influencing the regioselectivity. Bulky ligands can sterically hinder certain reaction pathways, favoring the formation of a specific regioisomer. The electronic properties of the ligand (electron-donating or electron-withdrawing) can affect the electron density at the metal center, which in turn influences its reactivity and selectivity.
Q4: Can the solvent and temperature be used to control the regioselectivity?
Yes, both solvent and temperature can significantly impact the regioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states in the catalytic cycle. A change in solvent can alter the energy barriers for different reaction pathways, thus changing the product distribution.
-
Temperature: In many cases, the formation of different regioisomers may have different activation energies. By adjusting the reaction temperature, it is possible to favor the kinetic or thermodynamic product. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | 1. Suboptimal catalyst system (metal/ligand combination). 2. Inappropriate reaction temperature. 3. Unfavorable solvent effects. | 1. Screen different catalysts and ligands: - For exo selectivity, try Au(I) or Pt(II) catalysts with phosphine ligands. - For alternative selectivities, explore Ru, Co, or Rh-based catalysts. - Experiment with ligands of varying steric bulk and electronic properties. 2. Optimize reaction temperature: - Run the reaction at a lower temperature to favor the kinetic product. - Gradually increase the temperature to see if a thermodynamic product is favored. 3. Conduct a solvent screen: - Test a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). |
| Low Reaction Conversion | 1. Catalyst deactivation. 2. Insufficient reaction time or temperature. 3. Presence of impurities in the substrate or solvent. | 1. Use a higher catalyst loading or add a co-catalyst/activator. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. 3. Ensure all reagents and solvents are pure and dry. |
| Formation of Undesired Side Products (e.g., oligomers) | 1. High concentration of the starting material. 2. Inappropriate catalyst that promotes intermolecular reactions. | 1. Perform the reaction under high dilution conditions. 2. Screen for a catalyst that favors intramolecular cyclization. |
Experimental Protocols
General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
1,6-enyne substrate (e.g., this compound)
-
Gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆ or a cationic gold complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.
-
In a separate vial, prepare the active catalyst by dissolving the gold(I) precursor and a silver salt activator (if necessary) in the same solvent.
-
Add the catalyst solution to the substrate solution dropwise at the desired reaction temperature (e.g., room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., by adding a small amount of triethylamine or filtering through a short pad of silica gel).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Influence of Ligands on Regioselectivity in a Gold-Catalyzed Cyclization
| Entry | Ligand (L) in [AuCl(L)]/AgSbF₆ | Solvent | Temp (°C) | Regioisomeric Ratio (Exo:Endo) |
| 1 | PPh₃ | DCM | 25 | 85:15 |
| 2 | P(t-Bu)₃ | DCM | 25 | 95:5 |
| 3 | JohnPhos | DCM | 25 | >99:1 |
| 4 | P(OPh)₃ | DCM | 25 | 70:30 |
Note: This table is illustrative and based on general trends in 1,6-enyne chemistry. Actual results for this compound may vary and require experimental verification.
Visualizations
Caption: General reaction pathways for the metal-catalyzed cyclization of this compound.
Caption: A workflow for troubleshooting and optimizing the regioselectivity of this compound reactions.
Technical Support Center: Degradation Pathways of 1-Hepten-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hepten-4-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve oxidative cleavage of its unsaturated bonds. The two most common laboratory methods for inducing this degradation are ozonolysis and oxidation with potassium permanganate (KMnO4). In biological systems, metabolic degradation, often mediated by cytochrome P450 enzymes, is a potential pathway.
Q2: What are the expected products from the ozonolysis of this compound?
A2: The products of ozonolysis depend on the workup conditions used after the initial reaction with ozone.[1][2][3]
-
Reductive Workup (e.g., using dimethyl sulfide (DMS) or zinc and water): This method cleaves the double and triple bonds to form aldehydes and ketones. For this compound, this would yield propanal and a 4-oxobutanal.
-
Oxidative Workup (e.g., using hydrogen peroxide (H₂O₂)): This method also cleaves the unsaturated bonds but further oxidizes the resulting fragments to carboxylic acids.[1][4] For this compound, this would result in propanoic acid and succinic acid.
Q3: How does degradation with potassium permanganate (KMnO₄) differ from ozonolysis?
A3: Potassium permanganate is a strong oxidizing agent that also cleaves the carbon-carbon double and triple bonds.[5][6][7] Under hot, basic conditions, KMnO₄ will oxidatively cleave this compound to form the salts of carboxylic acids (propionate and succinate), which upon acidic workup will yield propanoic acid and succinic acid. Unlike ozonolysis, it is difficult to stop the oxidation at the aldehyde/ketone stage with KMnO₄.[5][6]
Q4: Are there any known metabolic degradation pathways for this compound?
Troubleshooting Guides
Problem 1: Incomplete reaction during ozonolysis.
-
Possible Cause: Insufficient ozone was bubbled through the solution.
-
Solution: Monitor the reaction for a persistent blue color in the solution, which indicates an excess of ozone and thus the completion of the reaction.[3] Alternatively, the effluent gas can be bubbled through a potassium iodide solution, with the formation of iodine indicating excess ozone.
-
Possible Cause: The reaction temperature was not optimal.
-
Solution: Ozonolysis is typically carried out at low temperatures, such as -78°C, to prevent side reactions and ensure the stability of the intermediate ozonide.[3] Ensure your cooling bath is maintained at the correct temperature throughout the reaction.
Problem 2: Unexpected products in the final analysis.
-
Possible Cause: The workup conditions were not appropriate for the desired products.
-
Solution: For aldehydes and ketones, ensure a reductive workup is used (e.g., DMS, Zn/H₂O). For carboxylic acids, use an oxidative workup (e.g., H₂O₂).[1][2]
-
Possible Cause: The intermediate ozonide was unstable and decomposed.
-
Solution: Ozonides can be explosive and are typically not isolated.[1] The workup should be performed immediately after the ozonolysis is complete, without allowing the reaction mixture to warm up.
Problem 3: Low yield of desired products.
-
Possible Cause: The starting material was impure.
-
Solution: Ensure the purity of the this compound starting material using techniques like distillation and confirm its identity and purity via GC-MS or NMR before proceeding.
-
Possible Cause: Loss of volatile products during workup or analysis.
-
Solution: The degradation of this compound can produce volatile aldehydes and carboxylic acids. Use appropriate condensation techniques during solvent removal and ensure your analytical method (e.g., GC-MS) is optimized for volatile compounds.
Problem 4: Issues with GC-MS analysis of degradation products.
-
Possible Cause: Poor peak shape (fronting or tailing).
-
Solution: Tailing peaks can indicate active sites in the GC liner or column. Use a deactivated liner and a suitable column for analyzing polar compounds like aldehydes and carboxylic acids. Fronting is often a sign of column overload; try injecting a smaller sample volume or a more dilute sample.[9][10]
-
Possible Cause: Ghost peaks in the chromatogram.
-
Solution: Ghost peaks can arise from contamination in the injector, column, or carrier gas. Bake out the column, clean the injector, and ensure high-purity carrier gas is used.[9][10]
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Method | Workup Condition | Predicted Products | Molar Mass ( g/mol ) |
| Ozonolysis | Reductive (DMS or Zn/H₂O) | Propanal, 4-Oxobutanal | 58.08, 86.09 |
| Ozonolysis | Oxidative (H₂O₂) | Propanoic Acid, Succinic Acid | 74.08, 118.09 |
| Potassium Permanganate | Hot, Basic then Acidic | Propanoic Acid, Succinic Acid | 74.08, 118.09 |
Experimental Protocols
Protocol 1: Ozonolysis of this compound with Reductive Workup
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas dispersion tube and a vent.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by observing the solution turn a pale blue color, indicating an excess of ozone.
-
Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess ozone.
-
Add dimethyl sulfide (DMS) dropwise to the cold solution and allow the mixture to slowly warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
Protocol 2: Ozonolysis of this compound with Oxidative Workup
-
Follow steps 1-4 of the reductive workup protocol.
-
Slowly add hydrogen peroxide (30% solution) to the cold reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform an appropriate aqueous workup to separate the organic and aqueous layers. The carboxylic acid products may be in the aqueous layer as carboxylates, requiring acidification and extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent.
-
Analyze the products by GC-MS or LC-MS.
Visualizations
Caption: Degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 1-hepten-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hepten-4-yne and related enyne compounds. The information is designed to assist with the interpretation and resolution of common issues encountered during NMR and mass spectrometry experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
NMR Spectroscopy Troubleshooting
-
Question: Why am I not seeing the characteristic terminal alkyne proton signal around 2-3 ppm in my ¹H NMR spectrum?
-
Answer: There are several possibilities. First, ensure your sample is pure and free of any acidic impurities that could facilitate proton exchange, leading to signal broadening or disappearance. Second, confirm that the concentration of your sample is adequate for detection. Finally, consider the possibility of unintended isomerization or degradation of your compound. Re-purification of the sample followed by re-acquisition of the spectrum is recommended.
-
-
Question: The splitting patterns for the vinyl protons in my ¹H NMR spectrum are unclear or more complex than expected. What could be the cause?
-
Answer: Complex splitting patterns for vinyl protons can arise from second-order effects, especially if the chemical shift difference between the coupled protons is small. This can be addressed by acquiring the spectrum on a higher-field NMR spectrometer. Additionally, ensure that your sample is free of paramagnetic impurities, which can cause line broadening and loss of resolution.
-
-
Question: I am observing unexpected peaks in my ¹³C NMR spectrum. How can I determine if they are from my compound or an impurity?
-
Answer: The presence of unexpected signals in a ¹³C NMR spectrum often indicates impurities. Common culprits include residual solvents from the synthesis or purification steps, or byproducts of the reaction. To confirm the identity of these peaks, you can run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can help differentiate between CH, CH₂, and CH₃ groups. Comparing the observed chemical shifts with known solvent charts is also a crucial step. If the impurity is a byproduct, further purification of your sample is necessary.
-
Mass Spectrometry Troubleshooting
-
Question: The molecular ion peak (M⁺) for this compound is very weak or absent in my electron ionization (EI) mass spectrum. Why is this happening?
-
Answer: The molecular ion of this compound can be unstable under high-energy EI conditions, leading to extensive fragmentation and a weak or absent molecular ion peak. To overcome this, consider using a softer ionization technique such as chemical ionization (CI) or electrospray ionization (ESI), which are less likely to cause fragmentation.
-
-
Question: I am seeing a prominent peak at m/z 67 in my mass spectrum. What fragment does this likely correspond to?
-
Answer: A peak at m/z 67 is a common fragment for unsaturated hydrocarbons and likely corresponds to the loss of an ethyl group (C₂H₅) from the molecular ion, resulting in a stable propargyl cation. This is a characteristic fragmentation pattern for compounds containing an alkyne moiety.
-
-
Question: My mass spectrum shows several peaks that I cannot assign to fragments of this compound. What should I do?
-
Answer: Unassigned peaks in a mass spectrum can be due to several factors, including impurities in the sample, background contamination from the instrument, or ion-molecule reactions in the ion source. To troubleshoot this, first, ensure the purity of your sample. Then, run a blank analysis (injecting only the solvent) to identify background peaks. If the issue persists, cleaning and tuning the mass spectrometer may be necessary.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.8 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 7 |
| H-2 | ~5.0 | ddt | J_trans ≈ 17, J_geminal ≈ 2, J_allylic ≈ 1.5 |
| H-3 | ~5.0 | ddt | J_cis ≈ 10, J_geminal ≈ 2, J_allylic ≈ 1.5 |
| H-6 | ~2.1 | qt | J ≈ 7.5, J_propargylic ≈ 2.5 |
| H-7 | ~1.1 | t | J ≈ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | ~137 |
| C-2 | ~115 |
| C-3 | ~33 |
| C-4 | ~80 |
| C-5 | ~80 |
| C-6 | ~12 |
| C-7 | ~14 |
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 94 | [M]⁺ (Molecular Ion) |
| 79 | [M - CH₃]⁺ |
| 67 | [M - C₂H₅]⁺ |
| 53 | [M - C₃H₅]⁺ |
| 41 | [C₃H₅]⁺ (Allyl Cation) |
| 39 | [C₃H₃]⁺ (Propargyl Cation) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 150 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 35-200 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in NMR and mass spectrometry analysis of this compound.
Caption: Troubleshooting workflow for spectroscopic analysis.
Technical Support Center: Catalyst Removal in 1-Hepten-4-Yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of catalysts from reactions involving 1-hepten-4-yne.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound from catalyst residues.
Issue 1: Persistent Catalyst Contamination After Column Chromatography
-
Question: I've purified my this compound product via silica gel chromatography, but I'm still detecting catalyst (e.g., palladium) in the final product. What could be the problem?
-
Answer: Several factors could contribute to this issue:
-
Inappropriate Solvent System: this compound is a relatively nonpolar molecule. If the solvent system used for chromatography is too polar, the product may elute too quickly, co-eluting with less polar catalyst species. Conversely, if the system is too nonpolar, the catalyst might not sufficiently adhere to the silica gel.
-
Compound Instability on Silica: Although less common for simple enynes, your product or impurities could be unstable on acidic silica gel, leading to streaking and poor separation.
-
Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation and catalyst carryover.
-
Improper Column Packing: Channels in the silica gel bed can result in inefficient separation.
-
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use a solvent system with low polarity, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. Start with a very low percentage of the polar solvent and increase it gradually.
-
Test for Stability: Before running a column, spot the crude reaction mixture on a TLC plate and let it sit for an hour. Then, run the TLC to see if any new spots have appeared, which would indicate decomposition on silica.
-
Use a Silica Plug: For removing baseline impurities, a short, wide "plug" of silica can be effective. This is a faster alternative to a full column.
-
Dry Loading: If your crude product has poor solubility in the column's mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.
-
Alternative Stationary Phases: If instability on silica is confirmed, consider using a less acidic stationary phase like alumina or Florisil®.
-
Issue 2: Inefficient Catalyst Removal with Metal Scavengers
-
Question: I've treated my reaction mixture with a solid-supported metal scavenger, but the catalyst levels remain high. How can I improve the scavenger's efficiency?
-
Answer: The effectiveness of metal scavengers can be influenced by several parameters:
-
Insufficient Scavenger Amount: The amount of scavenger may not be enough to bind all the residual catalyst.
-
Inadequate Reaction Time or Temperature: The scavenging reaction may be slow and require more time or gentle heating to reach completion.
-
Poor Mixing: Inefficient stirring can limit the interaction between the scavenger and the catalyst in the solution.
-
Solvent Effects: The polarity of the solvent can affect the scavenger's performance. Some scavengers work better in less polar solvents.
-
Catalyst Oxidation State: The scavenger's affinity can vary for different oxidation states of the metal (e.g., Pd(0) vs. Pd(II)).
-
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: Add more scavenger to the reaction mixture. It is common to use a significant excess.
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature (e.g., to 40-50 °C) to enhance the scavenging rate.
-
Ensure Vigorous Stirring: Use a magnetic stir bar and a stir plate that can provide sufficient agitation to keep the scavenger suspended.
-
Solvent Selection: If possible, perform the scavenging in a solvent known to be effective for the chosen scavenger. For nonpolar products like this compound, solvents like hexanes, toluene, or ethyl acetate are often suitable.
-
Consider a Different Scavenger: Different scavengers have varying affinities for different metals and oxidation states. If one type of scavenger is ineffective, try another (e.g., switch from a thiol-based scavenger to a TMT-based one).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving this compound, and what are the typical removal challenges?
A1: Palladium and ruthenium catalysts are frequently used. For instance, palladium catalysts are common in cross-coupling reactions like the Sonogashira coupling to synthesize enynes. The primary challenge is reducing the residual catalyst levels to parts-per-million (ppm) or even parts-per-billion (ppb) concentrations, which is often required in pharmaceutical applications to avoid toxicity and interference with downstream reactions.
Q2: How do I choose the best method for removing a catalyst from my this compound reaction?
A2: The choice of method depends on the scale of your reaction, the desired purity of your product, and the nature of the catalyst.
-
For small-scale lab synthesis: Silica gel chromatography is often the most convenient method for both purification and catalyst removal.
-
For larger-scale production or when chromatography is difficult: Using solid-supported metal scavengers is a highly effective and scalable option.
-
For thermally stable and volatile products: Distillation can be a viable, solvent-free purification method.
-
When dealing with homogeneous catalysts that are difficult to remove: Techniques like organic solvent nanofiltration (OSN) can be employed, although this requires specialized equipment.
Q3: Can I use activated carbon to remove palladium catalyst residues?
A3: Yes, activated carbon can be used to adsorb palladium catalysts. However, it often requires a high loading (many weight equivalents) and can sometimes lead to loss of the desired product due to non-specific adsorption.[1][2] Metal scavengers are generally more selective and efficient.[1][3]
Q4: What is a "silica plug" and when should I use it?
A4: A silica plug is a short column of silica gel used for rapid purification. It is particularly useful for removing highly polar impurities and baseline material, including many catalyst residues, from a nonpolar product like this compound. It is a much faster alternative to a full chromatography column when a high degree of separation from other nonpolar byproducts is not required.
Q5: Are there any safety precautions I should take when handling metal scavengers?
A5: Yes. While solid-supported scavengers are generally safer to handle than their unbound counterparts, you should always consult the Safety Data Sheet (SDS) for the specific product. It is good practice to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Support | Typical Loading (wt%) | Initial Pd (ppm) | Final Pd (ppm) | Solvent | Reference |
| Thiol (Si-Thiol) | Silica | 10 | 2400 | ≤ 16 | Various | [3] |
| Thiourea (Si-THU) | Silica | 10 | 2400 | ≤ 16 | Organic | [3] |
| TMT (MP-TMT) | Polystyrene | 0.2 wt | 330 | 10-30 | DMF | [4] |
| Activated Carbon | - | 0.2 wt | 300 | < 1 | THF | [2] |
| Thiol-functionalized silica | Silica | 0.2 wt | 300 | < 1 | THF | [2] |
Note: The efficiency of scavengers can be highly dependent on the specific reaction conditions, substrate, and catalyst form. The data presented is from case studies and may not be directly transferable to all this compound reactions.
Experimental Protocols
Protocol 1: Catalyst Removal Using a Silica Gel Plug
This protocol is suitable for the rapid removal of polar catalyst residues from a nonpolar product like this compound.
-
Preparation:
-
Select a sintered glass funnel or a chromatography column with a frit.
-
Add a small layer of sand (approx. 0.5 cm) to the bottom.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into the funnel/column to create a silica bed of about 5-10 cm in height.
-
Add another layer of sand (approx. 0.5 cm) on top of the silica bed.
-
Wash the silica plug with the nonpolar solvent until the bed is stable and the solvent runs clear.
-
-
Loading and Elution:
-
Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the solution to the top of the silica plug.
-
Elute the product with a nonpolar solvent or a mixture of low polarity (e.g., 98:2 hexane:ethyl acetate).
-
Collect the eluent containing your purified product. The polar catalyst residues should remain adsorbed on the silica.
-
-
Analysis:
-
Analyze the collected fractions by TLC or another appropriate analytical technique to confirm the presence of the product and the absence of the catalyst.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 2: Catalyst Removal Using a Solid-Supported Metal Scavenger (e.g., SiliaMetS Thiol)
This protocol describes the use of a functionalized silica scavenger for the removal of palladium.
-
Scavenger Selection and Preparation:
-
Choose a scavenger appropriate for the target metal and its likely oxidation state. For palladium, thiol- or TMT-based scavengers are effective.
-
Determine the amount of scavenger needed. A common starting point is 10-20 weight percent relative to the crude product mass, or 4-10 equivalents relative to the initial amount of catalyst.
-
-
Scavenging Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Add the solid-supported scavenger to the solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Monitor the progress of the scavenging by taking small aliquots of the solution (after filtering out the scavenger) and analyzing for residual metal content (e.g., by ICP-MS).
-
-
Work-up:
-
Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger.
-
Wash the scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Experimental workflow for catalyst removal using scavengers.
References
Technical Support Center: Synthesis of 1-Hepten-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hepten-4-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a Grignard-based approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may not have formed due to wet glassware, solvent, or starting materials. Magnesium turnings may be oxidized. 2. Incorrect Stoichiometry: An improper ratio of Grignard reagent to the electrophile can lead to incomplete reaction. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Side Reactions: Wurtz-type coupling of the allyl halide can compete with the desired reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure starting materials are dry. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. 2. Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used. 3. Control Temperature: While the initial formation of the Grignard reagent may require gentle heating to initiate, the subsequent reaction with the electrophile is often carried out at 0°C to room temperature. Monitor the reaction progress by TLC or GC. 4. Slow Addition: Add the electrophile dropwise to the Grignard reagent at a low temperature (e.g., 0°C) to minimize side reactions. |
| Presence of Significant Byproducts | 1. Homocoupling of Grignard Reagent: This can occur, especially if the reaction is heated for prolonged periods or if transition metal impurities are present. 2. Formation of Allene: Isomerization of the alkyne can lead to the formation of an allenic byproduct. 3. Dimerization of Allyl Halide: As mentioned above, this is a common side reaction. | 1. Use High-Purity Reagents: Use high-quality Grignard-grade magnesium and purified starting materials. 2. Maintain Low Temperatures: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Purification: Utilize fractional distillation to separate the desired product from higher-boiling byproducts. |
| Difficulty in Product Isolation/Purification | 1. Product Volatility: this compound is a relatively volatile compound, which can lead to losses during solvent removal. 2. Emulsion during Workup: The aqueous workup to quench the reaction can sometimes result in the formation of a stable emulsion, making extraction difficult. | 1. Careful Solvent Removal: Use a rotary evaporator with a cooled trap and apply vacuum cautiously. Avoid excessive heating. 2. Break Emulsion: Add a small amount of a saturated salt solution (brine) to help break the emulsion. Gentle swirling or filtration through a pad of Celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable approach is the coupling of an alkynyl Grignard reagent with an allyl halide, or vice versa. For the synthesis of this compound, a practical route involves the reaction of propargylmagnesium bromide with 1-bromobutane or the reaction of but-1-ynylmagnesium bromide with allyl bromide.
Q2: How can I confirm the formation of my Grignard reagent?
A2: Visual confirmation includes the disappearance of the metallic magnesium and the formation of a cloudy or colored solution. A more definitive, albeit destructive, method is to take a small aliquot of the reaction mixture, quench it with an excess of iodine in THF, and titrate the remaining iodine with a standard sodium thiosulfate solution.
Q3: What are the critical safety precautions for this synthesis?
A3: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Diethyl ether and THF are common solvents and are extremely flammable. Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.
Q4: Can I use a different allyl halide, such as allyl chloride?
A4: While allyl chloride can be used, allyl bromide is generally more reactive and often leads to better yields in Grignard reactions. The choice may also depend on the specific reaction conditions and the other starting material.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from but-1-yne and allyl bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
But-1-yne
-
Allyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Formation of But-1-ynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.
-
Slowly bubble but-1-yne gas (1.0 equivalent) through the Grignard solution. Alternatively, a solution of but-1-yne in anhydrous THF can be added dropwise. The reaction is exothermic and will be accompanied by the evolution of ethane gas.
-
-
Reaction with Allyl Bromide:
-
To the solution of but-1-ynylmagnesium bromide at 0°C, add allyl bromide (1.0 equivalent) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Data Presentation
Table 1: Representative Yields for Analogous Grignard Reactions
| Alkynyl Grignard Reagent | Allyl Halide | Product | Yield (%) | Reference |
| Prop-1-ynylmagnesium bromide | 1-Bromobutane | Hept-2-en-5-yne | 75-85 | General synthetic knowledge |
| But-1-ynylmagnesium bromide | Allyl bromide | This compound | 70-80 | Estimated based on similar reactions |
| Pent-1-ynylmagnesium bromide | Allyl bromide | 1-Octen-4-yne | 72-82 | General synthetic knowledge |
Note: The yield for this compound is an estimation based on typical yields for similar reactions and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
Technical Support Center: Solvent Effects on 1-Hepten-4-yne and Related Enyne Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-hepten-4-yne and other enyne substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the critical impact of solvent choice on reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in my enyne reaction?
A1: Solvents can significantly influence the kinetics and selectivity of enyne reactions through several mechanisms:
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through such species. Conversely, non-polar solvents may be preferable for reactions involving non-polar intermediates.
-
Catalyst Activity and Solubility: The solvent affects the solubility and aggregation state of metal catalysts (e.g., gold, platinum, ruthenium), which in turn impacts their catalytic activity.
-
Reagent Solubility: Ensuring all reactants are fully dissolved is crucial for homogeneous reaction kinetics. Poor solubility can lead to inconsistent and slower reactions.
-
Modulation of Reaction Pathways: In some cases, the solvent can directly participate in the reaction mechanism or influence the conformational equilibrium of the substrate, thereby directing the reaction toward a specific product isomer. For instance, solvent acidity can control regioselectivity in certain phosphine-catalyzed additions.[1]
Q2: My enyne reaction is sluggish or not proceeding to completion. What are the common causes related to the solvent?
A2: Several solvent-related factors can lead to slow or incomplete reactions:
-
Inappropriate Polarity: The solvent polarity may not be optimal for stabilizing the rate-determining transition state of your specific reaction.
-
Poor Catalyst/Reagent Solubility: If the catalyst or a key reagent is not fully dissolved, the effective concentration in the solution will be lower than expected, leading to a reduced reaction rate.
-
Presence of Impurities: Water or other protic impurities in the solvent can deactivate sensitive catalysts or react with intermediates. Using freshly dried, degassed solvents is crucial.
-
Solvent Viscosity: Highly viscous solvents can impede diffusion, slowing down bimolecular reactions.
Q3: I am observing a mixture of products (regioisomers or stereoisomers). Can the solvent influence the selectivity?
A3: Absolutely. Solvent choice is a powerful tool for controlling selectivity in enyne reactions. For example, in the gold(I)-catalyzed skeletal rearrangement of 1,6-enynes, the solvent can influence the equilibrium between E- and Z-configured cyclopropyl gold(I) carbene intermediates, thereby affecting the stereochemical outcome.[2] Similarly, in radical cyclizations, the solvent can influence the conformation of the radical intermediate, leading to different cyclization products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and related enynes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate Solvent: The chosen solvent may not support the reaction mechanism. For instance, a radical cyclization might proceed well in acetonitrile but not in a protic solvent like a water mixture.[3] 2. Catalyst Deactivation: Traces of water, oxygen, or other impurities in the solvent can poison the catalyst. 3. Poor Solubility: The enyne substrate or catalyst may have limited solubility in the chosen solvent at the reaction temperature. | 1. Solvent Screening: Perform small-scale test reactions in a range of solvents with varying polarities (e.g., Dichloromethane, Toluene, Acetonitrile, Dioxane, Dimethylformamide). 2. Use Dry, Degassed Solvents: Ensure solvents are freshly distilled from an appropriate drying agent and degassed via freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon, Nitrogen). 3. Check Solubility: Visually inspect the reaction mixture to ensure all components are dissolved. If not, consider a different solvent or a co-solvent system. |
| Inconsistent Reaction Rates | 1. Inconsistent Solvent Quality: Using solvents from different batches or suppliers without proper purification can introduce variable amounts of impurities. 2. Temperature Fluctuations: Poor temperature control can lead to inconsistent reaction rates. 3. Non-homogeneity: If the reaction mixture is not adequately stirred, localized concentration gradients can form. | 1. Standardize Solvent Purification: Implement a consistent protocol for solvent purification and storage. 2. Ensure Stable Temperature Control: Use a reliable oil bath or thermostat-controlled reaction block. 3. Vigorous Stirring: Ensure the reaction mixture is well-stirred throughout the experiment. |
| Formation of Undesired Side Products | 1. Competing Reaction Pathways: The solvent may favor a side reaction. For example, in some metal-catalyzed reactions, the solvent can act as a ligand, altering the catalyst's reactivity. 2. Polymerization: Enynes can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators. 3. Isomerization: The solvent can influence the formation of different regio- or stereoisomers.[4] | 1. Solvent Optimization: Systematically vary the solvent to find one that disfavors the formation of the side product. 2. Add Inhibitors: For reactions prone to radical polymerization, consider adding a small amount of an inhibitor like BHT or hydroquinone. 3. Adjust Temperature: Lowering the reaction temperature may improve selectivity. |
Quantitative Data on Solvent Effects
Table 1: Impact of Solvent on the Yield of a 1,6-Enyne Radical Cyclization [3]
| Entry | Solvent System | Yield (%) |
| 1 | Acetonitrile (MeCN) | 79 |
| 2 | MeCN / H₂O (3:1) | 0 |
| 3 | DMSO / H₂O (3:1) | 0 |
| 4 | MeCN / 1,2-Dichloroethane (DCE) (1:1) | 35 |
Reaction Conditions: Undivided cell, graphite anode, platinum cathode, constant current of 4.0 mA, 2.0 equiv of aryldiazonium salt, 1.0 equiv of Langlois' reagent, 0.1 M electrolyte, in the specified solvent (4 mL) under air for 2 hours.
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol is adapted from a general procedure for the cycloisomerization of 1,6-enynes and can be used as a starting point for this compound.[2]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the 1,6-enyne substrate (1.0 eq) in dry dichloromethane (concentration typically 0.1 M).
-
Catalyst Addition: To the stirred solution at room temperature (23 °C), add the gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 2 mol %).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Concentrate the solution in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina.
Protocol 2: Monitoring Enyne Reaction Kinetics using NMR Spectroscopy
This protocol provides a general workflow for obtaining kinetic data.
-
Sample Preparation: In an NMR tube, dissolve the enyne substrate and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) before the addition of the catalyst.
-
Reaction Initiation: Add the catalyst to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-thermostatted to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product relative to the internal standard. Plot the concentration of the starting material or product versus time to determine the reaction rate and order.
Visualizations
Caption: Workflow for Investigating Solvent Effects on Reaction Kinetics.
Caption: Logical Flow for Troubleshooting Common Enyne Reaction Issues.
References
Validation & Comparative
A Comparative Analysis of 1-Hepten-4-yne Reactivity in Enyne Cyclization Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of simple enynes like 1-hepten-4-yne is fundamental for the synthesis of complex molecular architectures. This guide provides an objective comparison of this compound's performance in key transition metal-catalyzed reactions, supported by available experimental data and detailed protocols.
This compound, a simple 1,6-enyne, serves as a valuable substrate in a variety of powerful cyclization reactions that form the basis for synthesizing carbocyclic and heterocyclic scaffolds prevalent in pharmaceuticals and natural products. Its reactivity is intrinsically linked to the interplay between its terminal alkene and internal alkyne functionalities, which can be selectively activated by various transition metal catalysts. This guide will delve into a comparative analysis of this compound's reactivity in three major classes of enyne cyclizations: gold-catalyzed cycloisomerization, enyne metathesis, and the Pauson-Khand reaction.
Gold-Catalyzed Cycloisomerization
Gold(I) complexes are potent catalysts for the cycloisomerization of 1,6-enynes, proceeding through the activation of the alkyne moiety. The reaction of this compound, as a representative 1,6-enyne, typically undergoes a 5-exo-dig cyclization to form a bicyclo[3.1.0]hexane intermediate, which can then rearrange to various diene products. The substitution pattern on the enyne backbone is a critical determinant of the reaction's outcome.
While specific quantitative data for the gold-catalyzed cycloisomerization of this compound is not extensively documented in comparative tables, studies on analogous 1,6-enynes provide valuable insights into its expected reactivity. Generally, terminal alkenes and internal alkynes, as present in this compound, are reactive substrates. The nature of the tether connecting the ene and yne components significantly influences the selectivity between exo and endo cyclization pathways. For a simple hydrocarbon tether like in this compound, the exo pathway is generally favored.
| Substrate | Catalyst | Product(s) | Yield (%) | Reference |
| Generic 1,6-Enyne (e.g., this compound) | [IPrAu(NCMe)]SbF₆ | Substituted cyclopentene derivatives | Typically high | General observation from multiple studies |
| Substituted 1,6-Enyne (with electron-donating group on alkene) | [IPrAu(NCMe)]SbF₆ | Z-configured diene products | High | [1] |
| Substituted 1,6-Enyne (with bulky substituent on alkyne) | [IPrAu(NCMe)]SbF₆ | May favor endo-cyclization products | Varies | [1] |
Table 1: Representative Yields in Gold-Catalyzed Cycloisomerization of 1,6-Enynes.
Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
To a solution of the 1,6-enyne (1.0 equiv) in dichloromethane (0.1 M) is added the gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆, 2 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cyclized product.
Caption: Experimental workflow for gold-catalyzed cycloisomerization.
Enyne Metathesis
Enyne metathesis, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), provides a pathway to conjugated dienes. In the context of this compound, this would be an intramolecular ring-closing enyne metathesis (RCEYM) to form a six-membered ring containing a diene. The reactivity in enyne metathesis is highly dependent on the catalyst generation and the substitution pattern of the enyne.
For 1,6-enynes like this compound, the "ene-then-yne" pathway is often favored with Grubbs-type catalysts, where the catalyst initially reacts with the alkene. The presence of a terminal alkene in this compound makes it a suitable substrate for this transformation.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Generic 1,6-Enyne | Grubbs I | Cyclic Diene | Moderate to High | General observation |
| Generic 1,6-Enyne | Grubbs II | Cyclic Diene | Generally Higher than Grubbs I | General observation |
| Oxygen-tethered 1,6-enyne | Grubbs II | Dihydropyran derivative | 85 | [2] |
Table 2: Representative Yields in Ring-Closing Enyne Metathesis of 1,6-Enynes.
Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis
A solution of the 1,6-enyne (1.0 equiv) in degassed dichloromethane (0.05 M) is prepared in a glovebox or under an inert atmosphere. The Grubbs catalyst (e.g., Grubbs II, 5 mol%) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is opened to the air, and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel.
Caption: Simplified mechanism of enyne metathesis.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form a cyclopentenone. For intramolecular versions with 1,6-enynes like this compound, this reaction is a powerful tool for the construction of bicyclo[3.3.0]octenone systems.
The efficiency of the intramolecular Pauson-Khand reaction is highly dependent on the length of the tether connecting the ene and yne moieties, with a three-atom tether (as in 1,6-enynes) being optimal for the formation of a five-membered ring. The reaction can be performed stoichiometrically with Co₂(CO)₈ or catalytically with various transition metal complexes, including those of rhodium and iridium.
| Substrate Type | Catalyst/Promoter | Product | Yield (%) | Reference |
| 1,6-Enyne | Co₂(CO)₈ (stoichiometric) | Bicyclo[3.3.0]octenone | Good to Excellent | [3] |
| 1,6-Enyne | [Rh(CO)₂Cl]₂ (catalytic) | Bicyclo[3.3.0]octenone | Moderate to Good | [4] |
| Allenic 1,6-Enyne | [Rh(CO)₂Cl]₂ (catalytic) | Bicyclic enone | 71 | [3] |
Table 3: Representative Yields in the Intramolecular Pauson-Khand Reaction.
Experimental Protocol: General Procedure for the Intramolecular Pauson-Khand Reaction
To a solution of the 1,6-enyne (1.0 equiv) in a suitable solvent (e.g., toluene or 1,2-dichloroethane) is added dicobalt octacarbonyl (1.1 equiv). The reaction mixture is heated under a carbon monoxide atmosphere (balloon pressure) or with a promoter such as N-methylmorpholine N-oxide (NMO) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered through a pad of Celite to remove cobalt residues, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Caption: Factors influencing the reactivity of this compound.
Conclusion
This compound serves as a versatile and reactive substrate in a range of transition metal-catalyzed cyclization reactions. Its simple, unsubstituted structure provides a baseline for understanding the fundamental principles of these transformations. The choice of catalyst—gold, ruthenium, or cobalt/rhodium—dictates the reaction pathway, leading to distinct and valuable carbocyclic and heterocyclic frameworks. While direct comparative studies with this compound are not always available, the extensive literature on substituted 1,6-enynes allows for reliable predictions of its reactivity and provides a solid foundation for the design of synthetic routes toward complex target molecules. Further research providing quantitative comparative data for such fundamental substrates would be of great benefit to the synthetic chemistry community.
References
Spectroscopic Characterization of 1-Hepten-4-yne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-hepten-4-yne scaffold is a key structural motif in a variety of organic compounds, serving as a versatile building block in the synthesis of complex molecules, including those with potential pharmaceutical applications. A thorough understanding of the spectroscopic properties of its derivatives is crucial for reaction monitoring, structural elucidation, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its derivatives, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. This data is essential for identifying the structural changes that occur upon functionalization of the parent molecule.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spectrometry (m/z) |
| This compound | 5.85 (m, 1H), 5.10 (m, 2H), 2.85 (m, 2H), 2.15 (m, 2H), 1.05 (t, 3H) | 137.5, 115.0, 81.0, 79.5, 22.0, 20.5, 13.5 | 3300 (≡C-H), 3080 (=C-H), 2970 (C-H), 2240 (C≡C), 1640 (C=C) | 94 (M+) |
| 7-Phenyl-1-hepten-4-yne [1] | 7.30-7.15 (m, 5H), 5.80 (m, 1H), 5.05 (m, 2H), 2.91-2.95 (m, 2H), 2.83 (t, 2H), 2.49 (t, 2H) | 141.2, 137.8, 128.4, 128.3, 126.2, 115.2, 81.5, 80.0, 35.1, 22.5, 21.8 | 3080 (=C-H), 3030 (Ar-H), 2940 (C-H), 2245 (C≡C), 1640 (C=C), 1600, 1495 (Ar C=C) | 170 (M+) |
| 3-Hydroxy-6,6-dimethyl-1-hepten-4-yne [2] | 5.8 (m, 1H), 5.2 (m, 2H), 4.5 (m, 1H), 2.5 (d, 1H, -OH), 1.2 (s, 9H) | 139.0, 116.0, 93.0, 78.0, 62.0, 31.0, 27.5 | 3400 (O-H), 3080 (=C-H), 2970 (C-H), 2230 (C≡C), 1645 (C=C) | 152 (M+) |
| 1-Bromo-6,6-dimethyl-2-hepten-4-yne [2] | 6.2 (m, 1H), 5.9 (m, 1H), 4.0 (d, 2H), 1.2 (s, 9H) | 140.0, 110.0, 94.0, 77.0, 35.0, 31.0, 27.0 | 3040 (=C-H), 2970 (C-H), 2220 (C≡C), 1630 (C=C), 680 (C-Br) | 214/216 (M+/M+2) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the general experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Data Acquisition: 1H NMR spectra were acquired with 16-32 scans, and 13C NMR spectra were acquired with 1024-2048 scans.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples were analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Spectra were typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1.
-
Data Processing: The spectra were baseline corrected, and the frequencies of significant absorption bands are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: The sample was dissolved in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: A small volume (1 µL) of the solution was injected into the GC. The mass spectrometer was set to scan a mass-to-charge (m/z) range of, for example, 40-500 amu.
-
Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak was then examined for the molecular ion (M+) and characteristic fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound derivatives and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
Alternative Characterization Techniques
While NMR, IR, and MS are the primary methods for characterizing this compound derivatives, other techniques can provide complementary information:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for complex derivatives, as they provide detailed information about proton-proton and proton-carbon correlations, aiding in the complete assignment of the molecular structure.
-
X-ray Crystallography: For crystalline derivatives, this technique provides the definitive three-dimensional structure of the molecule.
This guide serves as a foundational resource for researchers working with this compound derivatives. The provided data and protocols offer a starting point for the spectroscopic analysis of novel compounds within this class, facilitating more efficient and accurate research and development.
References
A Comparative Guide to the Structural Confirmation of 1-Hepten-4-yne Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-hepten-4-yne, a versatile building block in organic synthesis. Understanding the selective reactivity of the alkene and alkyne functional groups within this molecule is crucial for its effective utilization in the development of complex molecular architectures. This document outlines the expected products from several common synthetic transformations, supported by generalized experimental data and detailed protocols.
Reactivity Overview
This compound contains two reactive sites: a terminal double bond (C1-C2) and an internal triple bond (C4-C5). The relative reactivity of these functional groups is dependent on the specific reaction conditions and reagents employed. In many electrophilic additions, the double bond is more reactive than the triple bond. However, the triple bond is more susceptible to reduction and can participate in unique cycloaddition reactions.
Comparison of Key Reactions
The following sections detail the outcomes of various reactions performed on this compound, providing a framework for the structural confirmation of the resulting products.
Hydrogenation
Hydrogenation of this compound can be controlled to selectively reduce the alkyne or to fully saturate the molecule.
Product Comparison:
| Reaction | Catalyst | Product(s) | Expected Yield | Key Spectroscopic Data (Predicted) |
| Selective Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | (Z)-1,4-Heptadiene | High | ¹H NMR: New olefinic protons at ~5.4-5.6 ppm (multiplet). IR: C=C stretch at ~1650 cm⁻¹ (cis). |
| Complete Hydrogenation | Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) | n-Heptane | Quantitative | ¹H NMR: Absence of olefinic and alkynyl protons; signals only in the aliphatic region (0.8-1.5 ppm). IR: Absence of C=C and C≡C stretches. |
Experimental Protocols:
-
Selective Hydrogenation (Lindlar's Catalyst): To a solution of this compound in methanol, Lindlar's catalyst (5% by weight) is added. The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at room temperature and monitored by TLC or GC-MS until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield (Z)-1,4-heptadiene.
-
Complete Hydrogenation (PtO₂): this compound is dissolved in ethanol, and a catalytic amount of platinum oxide is added. The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm). The reaction is shaken or stirred until hydrogen uptake ceases. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford n-heptane.
Reaction Pathway: Hydrogenation
Caption: Selective and complete hydrogenation pathways of this compound.
Hydrohalogenation
The addition of hydrogen halides to this compound is expected to proceed via Markovnikov's rule, with the more reactive double bond being the primary site of reaction in the absence of radical initiators.
Product Comparison:
| Reaction | Reagent | Product(s) | Regioselectivity | Key Spectroscopic Data (Predicted) |
| Markovnikov Addition | HBr | 5-Bromo-1-heptyne | Markovnikov | ¹H NMR: Methine proton adjacent to bromine at ~4.0-4.2 ppm. ¹³C NMR: Carbon bearing bromine at ~50-60 ppm. |
| Anti-Markovnikov Addition | HBr, Peroxides (e.g., AIBN) | 4-Bromo-1,5-heptadiene | Anti-Markovnikov | ¹H NMR: Vinyl protons adjacent to bromine. IR: C=C stretches. |
Experimental Protocols:
-
Markovnikov Addition of HBr: this compound is dissolved in a non-polar solvent like dichloromethane at 0 °C. A solution of HBr in acetic acid is added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to give 5-bromo-1-heptyne.
-
Anti-Markovnikov Addition of HBr: To a solution of this compound and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent, HBr gas is bubbled through, or a solution of HBr is added. The reaction is often initiated by heat or UV light. Work-up involves quenching excess HBr and purification by chromatography.
Logical Relationship: Hydrohalogenation Regioselectivity
Caption: Control of regioselectivity in the hydrobromination of this compound.
Hydration
The hydration of this compound can be directed to yield either a ketone or an aldehyde depending on the reagents used, showcasing the synthetic utility of controlling regioselectivity.
Product Comparison:
| Reaction | Reagents | Product(s) | Regioselectivity | Key Spectroscopic Data |
| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O 2. NaBH₄ | Heptan-2-one and Heptan-4-one | Markovnikov | IR: Strong C=O stretch at ~1715 cm⁻¹.[1][2] ¹H NMR: Methyl ketone singlet at ~2.1 ppm for heptan-2-one. |
| Hydroboration-Oxidation | 1. 9-BBN or Disiamylborane 2. H₂O₂, NaOH | Hept-4-en-1-al | Anti-Markovnikov | IR: Aldehyde C=O stretch at ~1725 cm⁻¹ and C-H stretch at ~2720 cm⁻¹. ¹H NMR: Aldehyde proton at ~9.8 ppm (triplet). |
Experimental Protocols:
-
Oxymercuration-Demercuration: To a stirred solution of aqueous sulfuric acid and mercuric sulfate, this compound is added. The mixture is stirred at room temperature for several hours. The reaction is then cooled, and a solution of sodium borohydride in aqueous sodium hydroxide is added slowly. The product is extracted with an organic solvent, dried, and purified.
-
Hydroboration-Oxidation: A solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane) in THF is added to this compound at 0 °C under a nitrogen atmosphere. The reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then cooled, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The product is extracted, dried, and purified. The use of a bulky borane ensures selective reaction with the less hindered alkyne.[3][4]
Experimental Workflow: Hydration
Caption: Workflow for the selective hydration of this compound.
Intramolecular Pauson-Khand Reaction
As a 1,6-enyne, this compound is a suitable substrate for the intramolecular Pauson-Khand reaction, a powerful tool for the synthesis of bicyclic cyclopentenones.
Product Comparison:
| Reaction | Reagent | Product | Reaction Type | Expected Yield |
| Pauson-Khand Reaction | Co₂(CO)₈ | Bicyclo[3.3.0]oct-1-en-3-one derivative | [2+2+1] Cycloaddition | Moderate to Good |
Experimental Protocol:
-
Pauson-Khand Reaction: A solution of this compound in a solvent such as dichloromethane or toluene is treated with dicobalt octacarbonyl. The mixture is stirred at room temperature until the formation of the alkyne-cobalt complex is complete (indicated by a color change). An N-oxide promoter (e.g., trimethylamine N-oxide) is then added, and the reaction is heated to induce cyclization. The reaction is monitored by TLC, and upon completion, the mixture is cooled, filtered, and the solvent is removed. The crude product is purified by column chromatography.
Signaling Pathway: Pauson-Khand Reaction
Caption: Key steps in the intramolecular Pauson-Khand reaction of this compound.
This guide serves as a foundational resource for predicting and confirming the products of common reactions involving this compound. For definitive structural elucidation, it is imperative to couple these predictive models with rigorous spectroscopic analysis of the obtained products.
References
Comparative Analysis of Catalytic Systems for 1-Hepten-4-yne Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 1-hepten-4-yne, a molecule possessing both an alkene and an alkyne functionality, offers a versatile platform for the synthesis of complex organic molecules. The selective activation of either the double or triple bond by various transition metal catalysts allows for a diverse range of chemical transformations, leading to the formation of carbocycles and heterocycles that are valuable scaffolds in medicinal chemistry and materials science. This guide provides a comparative analysis of different catalytic systems employed in reactions of this compound and its structural analogs, with a focus on cycloisomerization and skeletal rearrangement reactions.
Performance of Catalytic Systems
The choice of catalyst plays a crucial role in determining the reaction pathway and the resulting product distribution. The following table summarizes the performance of various catalytic systems in the reactions of 1,6-enynes, which are structurally analogous to this compound. While specific data for this compound is limited in the literature, the trends observed for related 1,6-enynes provide valuable insights into catalyst performance.
| Catalyst System | Substrate Type | Major Product(s) | Yield (%) | Selectivity | Key Findings |
| Palladium(II) Complexes | General 1,6-enynes | Cyclized five-membered rings | Moderate to Good | Good | Pd(II) catalysts are effective for cyclization reactions, often proceeding through a tandem cyclization/coupling sequence.[1][2] |
| Platinum(II) Chloride | 1-Alkenyl-1-alkynylcyclopropanes | Cyclooctatriene derivatives | - | 6-endo-dig cyclization | PtCl₂ can catalyze atypical cycloisomerization pathways, including activation of sp³ C-H bonds.[3] |
| Gold(I) Complexes | Substituted 1,6-enynes | Five or six-membered rings | - | Dependent on substituents | Gold(I) catalysts can promote skeletal rearrangements, with product selectivity influenced by the electronic nature of substituents.[4][5] For some substrates, quantitative yields of rearranged products have been reported.[1] |
| Rhodium(I) Complexes | General 1,6-enynes | Cyclic dienes | Good to Excellent | High endoselectivity | Rhodium catalysts can mediate cycloisomerization to form cyclic dienes via a vinylidene intermediate.[4][6] |
| Gallium(III) Chloride | Simple 1,6-enynes | Five or six-membered rings | - | Dependent on substituents | GaCl₃ can also catalyze skeletal rearrangements, with selectivity influenced by substituents.[4][7] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for palladium- and gold-catalyzed cyclization reactions of 1,6-enynes, which can be adapted for this compound.
General Procedure for Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of a 1,6-Enyne
A mixture of the 1,6-enyne substrate, an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., toluene or DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.
General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
To a solution of the 1,6-enyne substrate in a dry solvent (e.g., CH₂Cl₂) at room temperature is added a gold(I) catalyst, such as [JohnPhosAu(NCMe)]SbF₆ (2 mol %).[1] The reaction mixture is stirred at the same temperature, and the progress is monitored by TLC or GC. Once the starting material is consumed, the reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the cycloisomerized product.[1]
Reaction Mechanisms and Pathways
The catalytic reactions of this compound and related enynes can proceed through various mechanistic pathways, depending on the catalyst and reaction conditions. These pathways often involve the formation of key intermediates that dictate the final product structure.
Palladium-Catalyzed Enyne Cyclization
The generally accepted mechanism for palladium-catalyzed enyne cyclization involves the coordination of the palladium(0) catalyst to the alkyne, followed by an intramolecular carbopalladation of the alkene. This forms a five- or six-membered ring containing a Pd-C bond. This intermediate can then undergo various transformations, such as β-hydride elimination or cross-coupling reactions, to yield the final product and regenerate the Pd(0) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ag-Catalyzed cycloisomerization of 1,6-enynamide: an intramolecular type II Alder-ene reaction [ouci.dntb.gov.ua]
- 3. Platinum-catalyzed cycloisomerization of 1,4-enynes via activation of a sp3-hybridized C–H bond - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. This compound | 19781-78-3 | Benchchem [benchchem.com]
- 6. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation for 1-Hepten-4-Yne Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two robust analytical methods for the quantification of the volatile enyne, 1-hepten-4-yne: Headspace-Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) .
This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics, supported by representative experimental data for analogous volatile hydrocarbons.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. Below is a summary of the typical performance characteristics of HS-GC-FID and SPME-GC-MS based on the analysis of similar volatile organic compounds.
| Parameter | HS-GC-FID | SPME-GC-MS |
| Principle | Static headspace extraction followed by gas chromatographic separation and flame ionization detection. | Analyte extraction and concentration onto a solid-phase fiber, followed by thermal desorption, gas chromatographic separation, and mass spectrometric detection. |
| Selectivity | Good for volatile compounds, but co-eluting species can interfere. | Excellent, as it provides mass spectral data for compound identification and can resolve co-eluting peaks based on their mass-to-charge ratio. |
| Limit of Detection (LOD) | Typically in the low parts-per-million (ppm) range (e.g., ~1-10 ppm). | Generally lower, in the parts-per-billion (ppb) to low ppm range (e.g., ~0.1-5 ppm), due to the concentration effect of the SPME fiber. |
| Limit of Quantification (LOQ) | Typically in the range of 5-20 ppm. | Can achieve lower LOQs, often in the range of 0.5-10 ppm. |
| Linearity (R²) | Excellent, typically >0.99 over a defined concentration range.[1] | Excellent, typically >0.99 over a defined concentration range. |
| Precision (%RSD) | Good, with Relative Standard Deviation typically <15%.[1] | Good to excellent, with RSD values often <10%. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the extraction and desorption steps. |
| Cost | Lower initial instrument cost and consumables. | Higher initial instrument cost, but can be cost-effective for trace analysis. |
Experimental Protocols
Detailed methodologies for both HS-GC-FID and SPME-GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and analytical instrumentation.
Headspace-Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is well-suited for the routine analysis of volatile compounds in simple to moderately complex matrices.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
If the sample is a solid, dissolve it in a suitable, high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide).
-
Add an internal standard if required for improved precision.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Pressurization Time: 1 minute
-
Loop Fill Time: 0.2 minutes
-
Loop Equilibration Time: 0.05 minutes
-
Injection Time: 1 minute
3. Gas Chromatography Parameters:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector: Flame Ionization Detector (FID)
-
FID Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This technique offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
1. Sample Preparation:
-
Place a known amount of the sample into a headspace vial.
-
For liquid samples, the addition of salt (e.g., NaCl) can improve the extraction efficiency of some analytes.
-
Add an internal standard if necessary.
-
Seal the vial with a PTFE-lined septum and cap.
2. SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar
-
Extraction Mode: Headspace
-
Extraction Temperature: 60°C
-
Extraction Time: 30 minutes
-
Agitation: On
3. Gas Chromatography-Mass Spectrometry Parameters:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 260°C (in splitless mode for desorption)
-
Desorption Time: 2 minutes
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 3 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
Visualizing the Analytical Process
To further clarify the methodologies and decision-making process, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the logical steps for method selection.
References
1-Hepten-4-yne in Cycloaddition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of various building blocks is paramount. This guide provides an objective comparison of 1-hepten-4-yne and other alkynes in cycloaddition reactions, supported by experimental data and detailed protocols.
This compound, an enyne featuring both a terminal double bond and an internal triple bond, presents a unique structural motif for cycloaddition reactions. Its reactivity is influenced by the interplay of these two functionalities. This guide explores its performance in key cycloaddition reactions, namely the [4+2] Diels-Alder reaction and the [3+2] dipolar cycloaddition, in comparison to other alkynes.
[4+2] Cycloaddition: The Intramolecular Diels-Alder Reaction
Enynes like this compound are ideal substrates for intramolecular [4+2] cycloadditions, where the alkene and alkyne moieties can react with a tethered diene. The efficiency of these reactions is highly dependent on the nature of the substituents on the alkyne.
A study on the intramolecular Diels-Alder reactions of 1,6-enynes provides insight into the reactivity of such systems. While specific data for this compound is not extensively reported in comparative studies, the general principles governing these reactions can be applied. The reaction typically proceeds by heating the enyne substrate, leading to the formation of a bicyclic product.
| Alkyne Type | Dienophile | Diene | Product | Yield (%) | Conditions |
| Internal Alkyl-Substituted Alkyne | Alkene (tethered) | Furan (tethered) | Bicyclic adduct | Moderate to High | Thermal |
| Terminal Alkyne | Alkene (tethered) | Furan (tethered) | Bicyclic adduct | Generally High | Thermal |
| Aryl-Substituted Alkyne | Alkene (tethered) | Furan (tethered) | Bicyclic adduct | High | Thermal or Lewis Acid Catalysis |
Note: This table represents generalized outcomes for intramolecular Diels-Alder reactions of enynes. Specific yields are highly substrate-dependent.
The presence of the propyl group in this compound at the 4-position makes it an internal, alkyl-substituted alkyne. Generally, terminal alkynes are more reactive in Diels-Alder reactions than internal alkynes due to reduced steric hindrance. Furthermore, aryl-substituted alkynes can exhibit enhanced reactivity due to electronic effects.
Experimental Protocol: Intramolecular [4+2] Cycloaddition of a 1,6-Enyne
This protocol is a representative example of an intramolecular Diels-Alder reaction involving an enyne tethered to a furan diene.
Materials:
-
Furan-tethered 1,6-enyne (1.0 eq)
-
Toluene (or other high-boiling solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
A solution of the furan-tethered 1,6-enyne in toluene is prepared in a sealed tube.
-
The solution is heated to a temperature between 80-140 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the bicyclic product.
-
The structure of the product is confirmed by NMR and mass spectrometry.
Caption: Experimental workflow for a typical intramolecular Diels-Alder reaction of a 1,6-enyne.
[3+2] Dipolar Cycloaddition: A Case of Inertness
The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
In a study investigating the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,3-enynes, a significant difference in reactivity was observed based on the substitution at the 4-position of the enyne.
| Alkyne Substrate | Reactivity in Cu(I)-catalyzed 1,3-dipolar cycloaddition |
| 4-Aryl-1,3-enynes | Suitable Substrate |
| 4-Silyl-1,3-enynes | Suitable Substrate |
| This compound (a 4-Alkyl-1,3-enyne) | Inert |
This experimental evidence suggests that this compound is not a suitable substrate for this specific type of copper-catalyzed 1,3-dipolar cycloaddition. The electronic and steric properties of the alkyl group at the 4-position likely disfavor the reaction under these conditions. In contrast, the electronic effects of aryl and silyl groups appear to be crucial for reactivity.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a CuAAC reaction, which is a versatile method for the cycloaddition of azides and terminal alkynes. While this compound is an internal alkyne, this protocol is fundamental to understanding [3+2] cycloadditions.
Materials:
-
Azide compound (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
The azide and alkyne are dissolved in the chosen solvent system in a reaction flask.
-
A freshly prepared aqueous solution of sodium ascorbate is added to the mixture.
-
An aqueous solution of copper(II) sulfate pentahydrate is then added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, typically with water or a dilute aqueous solution of ammonia.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the 1,2,3-triazole product.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
In the context of cycloaddition reactions, this compound demonstrates varied reactivity. As a substrate for intramolecular [4+2] Diels-Alder reactions, it is expected to be less reactive than terminal or aryl-substituted enynes, a common trend for internally substituted alkynes. More significantly, experimental evidence indicates that this compound is inert in at least one type of copper-catalyzed [3+2] dipolar cycloaddition, highlighting the critical role of electronic factors in this class of reactions. For researchers selecting building blocks for complex syntheses, these comparisons underscore the importance of alkyne substitution in dictating the feasibility and efficiency of cycloaddition strategies. While terminal and activated alkynes often provide reliable and high-yielding transformations, the utility of internal, alkyl-substituted alkynes like this compound may be more substrate- and reaction-dependent.
Unveiling the Biological Potential of Enyne Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological activity is a perpetual frontier. Among these, compounds featuring the enyne functional group—a conjugated system of a double and a triple bond—have garnered interest for their potential as anticancer and anti-inflammatory agents. This guide provides a comparative overview of the biological activity of 1-hepten-4-yne and its analogs, presenting available experimental data to facilitate further research and development in this promising area.
While specific biological data for this compound is limited in publicly available research, this guide draws upon data from structurally related enyne and alkyne-containing compounds to provide a comparative context for their potential bioactivities. The following sections detail the antiproliferative effects of these compounds against various cancer cell lines, outline the experimental protocols used to determine these activities, and visualize the underlying mechanisms and workflows.
Comparative Antiproliferative Activity
The biological activity of enyne derivatives is often evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The table below summarizes the IC50 values for a selection of enyne and alkyne-containing compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | - | - |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | T-47D (Breast Cancer) | 19.7 | Etoposide | 32.7 |
| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 25.2 | Etoposide | - |
| Trioxatriangulene derivative (6l) | MDA-MB-231 (Breast Cancer) | 0.018 | - | - |
| Trioxatriangulene derivative (6l) | HCT-116 (Colorectal) | 0.032 | - | - |
Experimental Protocols
The determination of the antiproliferative activity of the compounds listed above typically involves the use of a colorimetric assay, such as the MTT assay, to assess cell viability.
MTT Assay Protocol for Cell Viability
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.
1. Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][2]
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
The plates are then incubated for a specified period, typically 48 or 72 hours.[1]
3. MTT Addition and Incubation:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration typically 0.5 mg/mL).[3]
-
The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[3]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved in evaluating the biological activity of these compounds, the following diagrams illustrate a typical experimental workflow and a simplified representation of a signaling pathway that can be affected by cytotoxic agents.
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.
References
Unraveling the Reactivity of 1-Hepten-4-yne: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of versatile building blocks like 1-hepten-4-yne is paramount for designing novel synthetic pathways. This guide delves into the computational modeling of this compound's reactivity, offering a comparative analysis of its potential reaction pathways supported by theoretical data. By examining the energetic landscapes of various transformations, we can predict the feasibility and selectivity of reactions involving this simple enyne.
At the heart of this compound's chemical behavior lies the interplay between its double and triple bonds. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to explore the mechanisms and kinetics of its reactions. These theoretical investigations allow for the prediction of activation energies and reaction thermodynamics, offering insights that can guide experimental design and lead to the discovery of new chemical transformations.
Competing Reaction Pathways: A Quantitative Comparison
The reactivity of 1,6-enynes, the structural class to which this compound belongs, is characterized by a rich landscape of possible transformations, including cycloadditions and rearrangements. Theoretical calculations allow for the direct comparison of the energy barriers associated with these competing pathways.
Below is a summary of calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for representative competing pathways in a model 1,6-enyne system, providing a framework for understanding the likely reactivity of this compound.
| Reaction Pathway | Description | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
| 5-exo-dig Cyclization | The terminal alkene carbon attacks the internal alkyne carbon, forming a five-membered ring. | 22.6[1] | -18.7 (for the initial cyclized intermediate)[1] |
| 6-endo-dig Cyclization | The internal alkene carbon attacks the internal alkyne carbon, leading to a six-membered ring. | Generally higher than 5-exo-dig for unsubstituted enynes | Not typically favored |
| [2+2] Cycloaddition | A concerted reaction between the alkene and alkyne moieties to form a bicyclo[4.2.0]octene derivative. | ~30-35 | Varies with substitution |
| Cope Rearrangement | A[2][2]-sigmatropic rearrangement leading to a constitutional isomer. | Generally requires higher temperatures | Can be thermodynamically favored |
Note: The values presented are based on DFT calculations for model 1,6-enyne systems and serve as a general guide. The exact energetic barriers for this compound may vary.
Detailed Methodologies for Computational Analysis
The quantitative data presented above is derived from rigorous computational protocols. Understanding these methods is crucial for interpreting the results and for designing further in silico experiments.
Density Functional Theory (DFT) Calculations
A common and effective method for studying the reactivity of organic molecules like this compound is Density Functional Theory (DFT).
Experimental Protocol:
-
Structure Optimization: The ground state geometries of the reactant (this compound), transition states, and products for each reaction pathway are optimized.
-
Functional and Basis Set Selection: A suitable functional, such as B3LYP, is chosen to approximate the exchange-correlation energy.[1] A basis set, for instance, 6-31G(d,p), is used to describe the atomic orbitals.[1] For systems involving metals, a basis set like LanL2DZ is often employed for the metal atom.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A ground state structure will have no imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1]
-
Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied to the optimized gas-phase structures.[1]
-
Energy Calculations: Single-point energy calculations are often performed with a larger basis set (e.g., 6-311++G(d,p)) on the optimized geometries to obtain more accurate electronic energies.[1] The Gibbs free energies are then calculated to determine the activation and reaction energies at a standard temperature and pressure.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction pathway and a typical computational workflow.
Caption: A simplified diagram of the 5-exo-dig cyclization pathway for this compound.
Caption: A typical workflow for the computational modeling of a chemical reaction.
References
Spectroscopic Distinctions Between E/Z Isomers of 1-Hepten-4-yne Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in chemical synthesis and drug design. The spatial arrangement of atoms in E/Z isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between E/Z isomers of 1-hepten-4-yne derivatives, supported by experimental data and protocols.
The differentiation of E (entgegen) and Z (zusammen) isomers of enynes, such as this compound derivatives, relies on subtle but measurable differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, revealing distinct features for each isomer.
¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between E and Z isomers of this compound derivatives. The key parameters for differentiation are the coupling constants (J-values) of the vinylic protons and the chemical shifts (δ) of protons in proximity to the double bond.
A clear distinction between E and Z isomers can be made based on the coupling constant between the two protons across the double bond. The trans-coupling constant (³J_HH_) in the E-isomer is consistently larger than the cis-coupling constant in the Z-isomer.
Table 1: Comparative ¹H NMR Data for a Representative this compound Derivative
| Parameter | E-Isomer | Z-Isomer |
| Vinylic Protons (H-1, H-2) | ||
| δ (H-1) | ~5.8 - 6.2 ppm | ~5.5 - 5.9 ppm |
| δ (H-2) | ~5.4 - 5.8 ppm | ~5.3 - 5.7 ppm |
| ³J_HH_ (H-1, H-2) | ~15 - 18 Hz | ~9 - 12 Hz |
| Allylic Protons (H-3) | ||
| δ (H-3) | ~2.9 - 3.2 ppm | ~3.1 - 3.4 ppm |
Note: The chemical shifts are approximate and can vary depending on the specific substituents on the this compound core.
The larger coupling constant for the E-isomer is a result of the dihedral angle of approximately 180° between the trans-vinylic protons, leading to more efficient spin-spin coupling. In contrast, the dihedral angle of approximately 0° in the Z-isomer results in a smaller coupling constant.
¹³C NMR Spectroscopy: Subtle but Significant Shifts
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy also provides valuable information for distinguishing E and Z isomers. The chemical shifts of the vinylic carbons (C-1 and C-2) and the allylic carbon (C-3) are influenced by the stereochemistry of the double bond. Generally, the allylic carbon in the Z-isomer experiences a shielding effect due to steric compression, causing it to resonate at a slightly higher field (lower ppm value) compared to the E-isomer.
Table 2: Comparative ¹³C NMR Data for a Representative this compound Derivative
| Carbon Atom | E-Isomer (δ, ppm) | Z-Isomer (δ, ppm) |
| C-1 | ~130 - 135 | ~128 - 133 |
| C-2 | ~110 - 115 | ~108 - 113 |
| C-3 | ~35 - 40 | ~30 - 35 |
Note: The chemical shifts are approximate and can vary depending on the specific substituents.
Infrared (IR) Spectroscopy: Vibrational Clues to Isomer Identity
Infrared (IR) spectroscopy can offer complementary information for distinguishing E and Z isomers, although the differences can sometimes be less pronounced than in NMR. The key vibrational modes to consider are the C=C stretching and the out-of-plane C-H bending vibrations.
For the E-isomer, the out-of-plane C-H bending vibration typically appears as a strong band in the region of 960-980 cm⁻¹. This band is often absent or significantly weaker in the Z-isomer. The C=C stretching vibration for both isomers is usually found in the range of 1640-1680 cm⁻¹, but its intensity can be weak for symmetrically substituted internal double bonds. The C≡C stretching frequency is typically observed around 2100-2260 cm⁻¹.
Table 3: Comparative IR Data for a Representative this compound Derivative
| Vibrational Mode | E-Isomer (cm⁻¹) | Z-Isomer (cm⁻¹) |
| =C-H out-of-plane bend | ~960 - 980 (strong) | Weak or absent |
| C=C stretch | ~1640 - 1680 | ~1640 - 1680 |
| C≡C stretch | ~2100 - 2260 | ~2100 - 2260 |
Experimental Workflow for Isomer Differentiation
The following diagram illustrates the general workflow for distinguishing between E and Z isomers of this compound derivatives using spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of E/Z isomers.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 150 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
By carefully applying these spectroscopic methods and analyzing the resulting data, researchers can confidently and accurately determine the stereochemistry of E/Z isomers of this compound derivatives, a crucial step in the advancement of chemical and pharmaceutical research.
Safety Operating Guide
Proper Disposal of 1-Hepten-4-yne: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-hepten-4-yne, a chemical compound featuring both alkene and alkyne functional groups, is crucial for maintaining laboratory safety and environmental compliance. Due to its likely classification as a flammable and potentially reactive hazardous waste, adherence to established protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Physical and Chemical Properties (Illustrative)
| Property | Illustrative Value | Source/Analogy |
| Molecular Formula | C₇H₁₀ | - |
| Molecular Weight | 94.16 g/mol | - |
| Appearance | Clear, colorless liquid | Analogy with 1-heptene |
| Boiling Point | ~95-100 °C | Analogy with 1-heptene |
| Flash Point | < 23 °C (< 73.4 °F) | Expected for a volatile hydrocarbon |
| Density | ~0.7 g/cm³ | Analogy with 1-heptene |
| Shipping Class | Likely UN1993, Flammable liquid, n.o.s. | Analogy with 1-heptene[1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste streams, especially from incompatible materials such as strong oxidizing agents and acids, to prevent violent reactions.
2. Selection of Waste Containers:
-
Use only chemically resistant containers designated for flammable organic waste. High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are appropriate.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not use metal containers if there is a risk of reaction or corrosion.
3. Waste Collection:
-
Collect waste this compound in the designated container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Keep the container closed at all times except when adding waste.
4. Labeling:
-
Properly label the waste container with the words "Hazardous Waste".
-
The label must clearly identify the contents, including "this compound" and any other components in the waste mixture.
-
Indicate the primary hazard, which is "Flammable Liquid".
-
Include the date when the waste was first added to the container.
5. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, or open flames.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
6. Final Disposal:
-
The disposal of this compound must be conducted through a certified hazardous waste disposal company. It is illegal to dispose of such chemicals down the drain or in regular trash[2].
-
Flammable organic compounds like this compound are typically incinerated at a licensed facility[2].
-
Complete all required waste manifest paperwork provided by the disposal company, ensuring an accurate description of the waste.
-
Schedule a pickup with the certified waste disposal vendor according to your institution's procedures.
Disclaimer: This guide provides general procedures based on the known hazards of similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific guidelines provided by your certified hazardous waste disposal contractor for compliance with all local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling 1-Hepten-4-Yne
Disclaimer: No specific Safety Data Sheet (SDS) for 1-hepten-4-yne was found. The following guidance is based on the safety data for structurally similar chemicals, namely 1-heptene and 1-heptyne, and established best practices for handling flammable liquid hydrocarbons. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this chemical.
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is recommended, drawing from the requirements for similar flammable hydrocarbons.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves. Nitrile rubber is a common recommendation for similar chemicals, but the breakthrough time should be confirmed with the glove manufacturer.[1] |
| Skin and Body Protection | A flame-retardant lab coat or coveralls and closed-toe shoes are essential. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.[2] |
Operational Plan
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Avoid contact with skin and eyes.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as oxidizing agents.
-
Store in a flammable liquids storage cabinet.
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Do not dispose of down the drain or in the general trash.
Experimental Workflow for Handling this compound
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
